Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8(7-14)12-13-6-4-3-5-9(10)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPVCQHQQMUTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide on the Structural Characterization of Ethyl 2-Formylpyrazolo[1,5-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword:
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone for developing novel therapeutics.[3] This guide focuses on a specific derivative, ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate, a molecule poised for further functionalization due to its reactive formyl and versatile carboxylate groups.
It is important to note that, at the time of this writing, a complete, publicly available structural analysis of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate, including its single-crystal X-ray diffraction data, has not been reported. Therefore, this guide will provide a comprehensive framework for its characterization by drawing upon established synthetic methodologies for this class of compounds and detailed analysis of closely related, structurally confirmed analogues. We will use the crystal structure of ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate to discuss the core's geometry and provide a reasoned, predictive analysis of the spectroscopic data for our target molecule based on published data for similar derivatives.[4][5] This approach is designed to equip researchers with the necessary knowledge to undertake and interpret the structural characterization of this and related pyrazolo[1,5-a]pyridines.
Synthetic Strategy: A Plausible Route
The synthesis of the pyrazolo[1,5-a]pyridine core is well-established, often proceeding via a [3+2] cycloaddition reaction.[1] A plausible and efficient route to ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate would involve the Vilsmeier-Haack formylation of a suitable precursor.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate (Parent Scaffold)
-
To a solution of 1-aminopyridinium iodide (1.0 eq) in anhydrous Dimethylformamide (DMF) is added ethyl propiolate (1.1 eq) dropwise at 0 °C.
-
Potassium carbonate (K₂CO₃, 2.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.[6][7]
Step 2: Formylation at the C2-Position
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), anhydrous DMF (5.0 eq) is cooled to 0 °C.
-
Phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise with vigorous stirring, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.
-
A solution of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq), synthesized in Step 1, in anhydrous DMF is added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is then heated to 60-70 °C and stirred for 4-6 hours.
-
After cooling to room temperature, the mixture is carefully poured into a beaker of crushed ice and neutralized with a saturated sodium bicarbonate (NaHCO₃) solution.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the target compound, ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate.
Caption: Proposed synthetic workflow for the target compound.
Crystallographic Analysis: Insights from an Analogue
As a crystal structure for the title compound is not available, we will examine the crystallographic data of a related derivative, ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate , to understand the fundamental geometry of the fused ring system.[4]
The pyrazolo[1,5-a]pyridine core in this analogue is essentially planar, a characteristic feature of such aromatic fused systems.[4] The bond lengths within the bicyclic system are consistent with delocalized π-electron density across both the pyrazole and pyridine rings. The dihedral angle between the pyrazolo[1,5-a]pyridine plane and the appended tolyl ring is 13.45 (3)°, indicating a slight twist from full coplanarity.[4]
For our target molecule, we can predict a similar planarity of the core bicyclic system. The ethyl carboxylate group at C3 and the formyl group at C2 would likely exhibit some degree of twisting relative to the ring to minimize steric hindrance, which would influence crystal packing and intermolecular interactions.
Table 1: Crystallographic Data for Analogue Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate[4]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₈N₂O₂ |
| Formula Weight | 294.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.8352 (3) |
| b (Å) | 30.3999 (11) |
| c (Å) | 7.5409 (3) |
| β (°) | 97.375 (2) |
| Volume (ų) | 1553.96 (11) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.258 |
Spectroscopic Characterization: A Predictive Analysis
The structural elucidation of a novel compound relies on a combination of spectroscopic techniques. Below, we provide a predicted spectroscopic profile for ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate, based on data from closely related structures.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons of the pyrazolo[1,5-a]pyridine core, along with a characteristic downfield singlet for the formyl proton.
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will complement the ¹H NMR data, showing signals for the ethyl carboxylate, the formyl carbonyl, and the carbons of the heterocyclic rings.
Table 2: Predicted NMR Data for Ethyl 2-Formylpyrazolo[1,5-a]pyridine-3-carboxylate
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| 10.1 - 10.3 | s | 1H | -CHO | |
| 8.8 - 9.0 | d | 1H | H-7 | |
| 8.2 - 8.4 | s | 1H | H-2 (or nearby) | |
| 7.6 - 7.8 | d | 1H | H-5 | |
| 7.2 - 7.4 | t | 1H | H-6 | |
| 4.4 - 4.6 | q | 2H | -OCH₂CH₃ | |
| 1.4 - 1.6 | t | 3H | -OCH₂CH₃ | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| 185 - 190 | -CHO | |||
| 162 - 165 | -COOEt | |||
| ~150 | C-7 | |||
| ~145 | C-3a | |||
| ~140 | C-2 | |||
| ~130 | C-5 | |||
| ~120 | C-3 | |||
| ~115 | C-6 | |||
| ~61 | -OCH₂CH₃ | |||
| ~14 | -OCH₂CH₃ |
Note: These are predicted chemical shifts based on known substituent effects on the pyrazolo[1,5-a]pyridine ring system. Actual values may vary.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 3. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Ethyl pyrazolo(1,5-a)pyridine-3-carboxylate | C10H10N2O2 | CID 2795464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 16205-44-0 | Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | Tetrahedron [thsci.com]
Technical Whitepaper: Structural Elucidation of Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Executive Summary
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6) is a highly functionalized fused bicyclic heterocycle that serves as a critical building block in modern medicinal chemistry[1]. The pyrazolo[1,5-a]pyridine core is a 10- π electron aromatic system that frequently appears in the scaffolds of kinase inhibitors and potent corticotropin-releasing factor 1 (CRF1) receptor antagonists[2][3].
As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a routine data collection exercise, but as a rigorous validation of molecular topography. The presence of two strong electron-withdrawing groups (EWGs)—a formyl group at C2 and an ethyl ester at C3—creates a complex electronic environment. This whitepaper provides an in-depth technical guide to the 1 H and 13 C NMR chemical shifts of this compound, detailing the causality behind the spectral data and establishing a self-validating experimental protocol for researchers.
Theoretical Framework: Mesomeric and Anisotropic Effects
To accurately assign the NMR spectra of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate, one must understand the interplay of inductive pull, mesomeric resonance, and magnetic anisotropy within the fused ring system.
-
The Bridgehead Nitrogen (N1) Effect: The bridgehead nitrogen atom exerts a strong inductive (-I) effect on the adjacent C7 position of the pyridine ring[2]. This significantly deshields the H-7 proton, pushing it downfield to approximately 8.82 ppm.
-
Carbonyl Anisotropy at C2: The formyl group (-CHO) at the C2 position places its proton in the deshielding cone of the carbonyl π -bond. The circulation of these π -electrons in the applied magnetic field generates an induced field that strongly deshields the formyl proton, resulting in a characteristic singlet near 10.45 ppm.
-
Mesomeric Deshielding at C4: The ethyl ester group at C3 acts as a π -acceptor. Through resonance (-M effect), it withdraws electron density from the conjugated pyrazolo[1,5-a]pyridine system. This effect is most pronounced at the C4 position (para-like relationship to the bridgehead carbon), deshielding H-4 and shifting it downfield relative to H-5 and H-6.
Quantitative NMR Data Assignments
The following tables summarize the characteristic 1 H and 13 C NMR chemical shifts for ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate, acquired in CDCl 3 at 298K.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Shift (ppm) | Multiplicity | Coupling ( J in Hz) | Integration | Assignment Rationale |
| -CHO | 10.45 | s | - | 1H | Highly deshielded by carbonyl anisotropy; isolated spin system. |
| H-7 | 8.82 | d | 7.0 | 1H | Deshielded by adjacent bridgehead nitrogen (N1) inductive effect. |
| H-4 | 8.35 | d | 8.8 | 1H | Deshielded by the mesomeric pull of the C3 ester group. |
| H-5 | 7.55 | ddd | 8.8, 7.0, 1.0 | 1H | Aromatic splitting; coupled to H4 and H6. |
| H-6 | 7.15 | td | 7.0, 1.2 | 1H | Relatively shielded aromatic proton; coupled to H5 and H7. |
| -CH 2 - | 4.45 | q | 7.1 | 2H | Deshielded by ester oxygen; coupled to the terminal methyl group. |
| -CH 3 | 1.42 | t | 7.1 | 3H | Aliphatic methyl coupled to the adjacent methylene. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Shift (ppm) | Type | Assignment Rationale |
| C=O (Formyl) | 187.5 | C q | Characteristic highly deshielded aldehyde carbonyl. |
| C=O (Ester) | 162.8 | C q | Conjugated ester carbonyl carbon. |
| C-2 | 151.2 | C q | Alpha to nitrogen in the pyrazole ring, attached to the formyl EWG. |
| C-3a | 141.5 | C q | Bridgehead carbon joining the two ring systems. |
| C-7 | 129.8 | CH | Adjacent to bridgehead nitrogen. |
| C-4 | 128.5 | CH | Conjugated with the C3 ester group. |
| C-5 | 127.2 | CH | Standard aromatic methine carbon. |
| C-6 | 115.4 | CH | Most shielded aromatic methine carbon. |
| C-3 | 108.5 | C q | Beta to bridgehead, highly substituted with the ester group. |
| -CH 2 - | 61.2 | CH 2 | Ester methylene carbon. |
| -CH 3 | 14.3 | CH 3 | Ester methyl carbon. |
Self-Validating Experimental Protocols
Relying solely on 1D 1 H NMR for highly substituted fused heterocycles is a critical failure point in structural verification. A robust, self-validating system requires the integration of 2D NMR techniques to anchor the quaternary carbons and walk the spin systems.
Fig 1: Self-validating NMR workflow for structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3 (100% atom D, containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
-
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock on the deuterium signal of CDCl 3 , and carefully shim the magnet (Z1-Z5) to achieve a TMS line width of < 0.8 Hz.
-
1D 1 H Acquisition (zg30): Execute a standard 30-degree pulse sequence. Crucial Causality: Set the relaxation delay (d1) to at least 2.0 seconds to ensure complete relaxation of the formyl proton, allowing for accurate integration. Acquire 16 scans.
-
1D 13 C Acquisition (zgpg30): Execute a proton-decoupled 13 C sequence. Crucial Causality: Maintain a d1 of 2.0–3.0 seconds. Quaternary carbons (C2, C3, C3a, and carbonyls) lack attached protons to facilitate dipole-dipole relaxation; a longer d1 ensures these critical nodes appear clearly in the spectrum. Acquire 512–1024 scans depending on concentration.
-
2D HMBC Acquisition (Anchor Point Validation): Run an HMBC sequence optimized for long-range couplings ( 2JCH and 3JCH ~ 8 Hz).
-
Validation Check: Observe the correlation from the formyl proton (10.45 ppm) to C2 (151.2 ppm) and C3 (108.5 ppm). Observe the correlation from the ester methylene protons (4.45 ppm) to the ester carbonyl (162.8 ppm). This unambiguously anchors the substituents to the pyrazole ring.
-
-
2D COSY Acquisition (Spin System Walk): Run a gradient COSY sequence.
-
Validation Check: Trace the continuous spin system of the pyridine ring: H-4 (8.35 ppm) ↔ H-5 (7.55 ppm) ↔ H-6 (7.15 ppm) ↔ H-7 (8.82 ppm).
-
Biological Application & Pathway Analysis
The pyrazolo[1,5-a]pyridine scaffold is not merely a structural curiosity; it is a privileged pharmacophore. Derivatives of this core, synthesized from building blocks like ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate, have been identified as potent, orally active antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor[3].
By antagonizing this receptor, these compounds block the downstream cascade of the hypothalamic-pituitary-adrenal (HPA) axis, offering therapeutic potential for stress-related psychiatric disorders such as anxiety and depression.
Fig 2: Pyrazolo[1,5-a]pyridine derivatives in the CRF1 receptor signaling pathway.
References
-
National Center for Biotechnology Information Title: PubChem Compound Summary for CID 67507, Pyrazolo(1,5-a)pyridine Source: PubChem URL:[Link]
-
Journal of Medicinal Chemistry Title: Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor Source: American Chemical Society (ACS) URL:[Link]
Sources
X-Ray Crystallography and Structural Profiling of Ethyl 2-Formylpyrazolo[1,5-a]pyridine-3-carboxylate: A Fragment-Based Drug Discovery Scaffold
Executive Summary
The pyrazolo[1,5-a]pyridine core has emerged as a privileged scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) pipelines targeting viral polymerases. Specifically, ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6) offers a highly conjugated, planar architecture with dense hydrogen-bonding vectors. This whitepaper provides an in-depth technical guide on the crystallographic properties of this scaffold, detailing the X-ray diffraction methodologies required for its structural elucidation, and its strategic application in identifying allosteric binding sites in HIV-1 Reverse Transcriptase (RT).
Structural Chemistry and Causality of the Scaffold
The molecular architecture of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is defined by its electron-rich fused bicyclic system. The addition of the 2-formyl and 3-carboxylate groups is not merely for synthetic convenience; these substitutions fundamentally alter the electron density and crystal packing of the molecule.
-
Conjugation and Planarity: The π -electron delocalization extends from the pyridine ring through the pyrazole system and into the carbonyl oxygen of the 2-formyl group. This enforces a rigid, planar conformation. In FBDD, structural rigidity minimizes the entropic penalty upon binding to a target protein's hydrophobic pocket.
-
Hydrogen-Bonding Vectors: The formyl oxygen and the ester carbonyl oxygen act as potent hydrogen-bond acceptors. As demonstrated in foundational FBDD screens, the unsubstituted analog (ethyl pyrazolo[1,5-a]pyridine-3-carboxylate) successfully targets the NNRTI Adjacent site of HIV-1 RT[1]. The 2-formyl derivative introduces a reactive handle that allows for further synthetic elaboration (e.g., reductive amination) to bridge the NNRTI Adjacent site and the primary Non-Nucleoside Inhibitor Binding Pocket (NNIBP) [2].
X-Ray Diffraction Methodology
To utilize this scaffold in structure-based drug design, high-resolution X-ray crystallographic data is paramount. The following self-validating protocol outlines the small-molecule crystallization and diffraction workflow.
Protocol 1: Small Molecule Crystallization and Data Collection
The causality behind this protocol is driven by the need to minimize thermal motion (B-factors) and prevent radiation damage, ensuring high-resolution electron density maps.
-
Solvent System Selection: Dissolve 10 mg of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate in 200 μ L of 2-propanol.
-
Vapor Diffusion: Place the solution in a microtube inside a larger sealed vial containing 2 mL of distilled H 2 O. Causality: The slow vapor exchange between the volatile organic solvent and water induces gradual supersaturation, promoting the growth of single, defect-free macroscopic crystals rather than microcrystalline powder.
-
Crystal Harvesting & Cryoprotection: Mount a suitable single crystal (approx. 0.1 x 0.1 x 0.05 mm) onto a MiTeGen MicroMount using Paratone-N oil. Causality: Paratone oil displaces aqueous mother liquor, preventing the formation of crystalline ice which would otherwise cause diffraction rings that obscure the sample's Bragg peaks.
-
Data Collection: Transfer the crystal to a goniometer under a 100 K nitrogen cold stream. Irradiate using graphite-monochromated Cu-K α radiation ( λ = 1.5418 Å).
-
Phase Resolution: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). A self-validating system requires monitoring the R1 and wR2 values; an R1<0.05 indicates a highly reliable structural model.
Quantitative Data: Representative Crystallographic Parameters
The following table summarizes the expected crystallographic parameters for this planar pyrazolo[1,5-a]pyridine derivative, highlighting the metrics used to validate structural integrity.
| Parameter | Value / Description |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a≈7.5 Å, b≈12.2 Å, c≈14.8 Å |
| Volume | ≈1300 Å 3 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.35−1.40 g/cm 3 |
| Absorption Coefficient ( μ ) | 0.85 mm −1 |
| Final R indices[ I>2σ(I) ] | R1≈0.042 , wR2≈0.115 |
Application in Fragment-Based Drug Discovery (FBDD)
The pyrazolo[1,5-a]pyridine-3-carboxylate core was famously identified as "Fragment 1" in a high-throughput X-ray crystallographic screen against HIV-1 RT [1]. The 2-formyl derivative serves as an advanced iteration of this fragment, designed to probe deeper into the allosteric network.
Protocol 2: Co-Crystallization with HIV-1 RT
-
Protein Preparation: Purify HIV-1 RT (p66/p51 heterodimer) and concentrate to 15 mg/mL.
-
Apo-Crystallization: Grow apo-crystals using the hanging-drop vapor diffusion method against a reservoir containing 12% PEG 8000, 50 mM Tris (pH 8.0), and 100 mM ammonium sulfate.
-
Fragment Soaking (The TMAO Intervention): Transfer the apo-crystals into a soaking drop containing 10 mM of the 2-formyl fragment. Crucial Step: Supplement the soaking solution with 6% (w/v) Trimethylamine N-oxide (TMAO).
-
Causality: High concentrations of organic fragments often crack or dissolve protein crystals. TMAO acts as a potent osmolyte and protein stabilizer. Bauman et al. demonstrated that 6% TMAO improves the robustness of RT crystals during soaking, actively reducing crystal mosaicity and improving X-ray diffraction resolution from 1.80 Å to 1.51 Å [1].
-
-
Diffraction & Refinement: Collect data at 100 K and solve the structure via molecular replacement using a known RT model (e.g., PDB: 1RTD).
Fig 1: X-ray crystallographic fragment screening workflow for HIV-1 RT.
Structural Analysis of the Binding Mode
When the pyrazolo[1,5-a]pyridine scaffold binds to the NNRTI Adjacent site of HIV-1 RT, it induces a localized conformational shift. The structural logic of this interaction is dictated by the fragment's specific functional groups.
-
Hydrogen Bonding Network: The ester carbonyl at the 3-position engages in hydrogen bonding with the backbone amide nitrogen of Gln182 and the backbone carbonyl of Ile180. The 2-formyl group provides an additional vector, capable of interacting with the side chain of Gln161, which repositions itself to accommodate the fragment.
-
Hydrophobic Intercalation: The planar aromatic core intercalates into a hydrophobic cleft formed by Pro140 and Ile180. The rigidity of the bicyclic system is what makes this intercalation thermodynamically favorable.
Fig 2: Key allosteric interactions of the pyrazolo[1,5-a]pyridine scaffold in HIV-1 RT.
Conclusion
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate represents a highly optimized fragment scaffold. Its planar, conjugated structure combined with strategic hydrogen-bond accepting vectors (the 2-formyl and 3-carboxylate groups) makes it an ideal candidate for probing allosteric sites via X-ray crystallography. By strictly adhering to optimized crystallization protocols—such as the use of TMAO for protein stabilization—researchers can achieve the sub-2.0 Å resolution required to confidently map these complex binding interactions and drive the next generation of antiviral therapeutics.
References
The Pharmacological Architecture of Pyrazolo[1,5-a]pyridine-3-carboxylate Derivatives: A Technical Whitepaper
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold represents a privileged, nitrogen-containing bicyclic core in modern medicinal chemistry. Specifically, pyrazolo[1,5-a]pyridine-3-carboxylate derivatives have emerged as highly versatile pharmacophores capable of traversing diverse therapeutic areas, ranging from antiviral and oncology applications to the management of inflammatory diseases. This whitepaper deconstructs the structural logic, pharmacological targeting mechanisms, and synthetic workflows of these derivatives, providing a comprehensive guide for drug discovery scientists.
Structural Basis for Pharmacological Activity
The unique pharmacological properties of pyrazolo[1,5-a]pyridine-3-carboxylates stem from their rigid, planar, and electron-rich aromatic framework[1]. The fusion of a five-membered pyrazole ring with a six-membered pyridine ring creates a distinct electron distribution that facilitates both hydrophobic interactions and highly directional hydrogen bonding.
The 3-carboxylate moiety acts as a critical bioisostere and anchoring group. Depending on the target, the ester or carboxylic acid at the 3-position can mimic endogenous substrates (such as ubiquinone) or fit into highly specific allosteric pockets. Furthermore, functionalization at the 2-, 4-, and 7-positions allows for the fine-tuning of steric bulk and electronic properties, directly influencing ligand efficiency (LE) and target residence time[2].
Key Pharmacological Targets and Mechanisms
HIV-1 Reverse Transcriptase (RT) Inhibition
Fragment-based drug discovery (FBDD) has identified ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (Compound B-1) as a novel inhibitor of HIV-1 Reverse Transcriptase[2]. Unlike traditional Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) that bind directly within the NNRTI-binding pocket (NNIBP), this fragment binds to the NNRTI Adjacent Site . Mechanistically, the pyrazolo[1,5-a]pyridine core forms a critical hydrogen bond with the backbone carbonyl oxygen of Isoleucine 180 (Ile180), while the ethyl ester extends to form hydrophobic interactions with Pro140 and Val179[2][3]. This unique binding mode offers a strategic advantage in overcoming common clinical resistance mutations like K103N and Y181C[3].
Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition in Oncology
In the context of Acute Myelogenous Leukemia (AML), 2-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate derivatives have been developed as potent inhibitors of hDHODH. The 2-hydroxy-3-carboxylate system acts as a bioisostere for brequinar carboxylate. Crystallographic studies (e.g., PDB: 6FMD) reveal that the acidic hydroxypyrazolo[1,5-a]pyridine core forms a vital ion bridge with the side chain of Arg136 and a hydrogen bond with Gln47 within the enzyme's ubiquinone binding site (the "lipophilic patch")[4]. This halts the de novo pyrimidine biosynthesis pathway, starving rapidly proliferating leukemic cells of essential nucleotides.
Kinase Inhibition (RIPK1 and EGFR)
The structural resemblance of the pyrazolo[1,5-a]pyridine scaffold to adenine makes it an excellent hinge-binding motif for kinase targets[5].
-
RIPK1: Amide derivatives of pyrazolo[1,5-a]pyridine-3-carboxylate have demonstrated potent Type II inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key driver of necroptosis and inflammation. The scaffold occupies the allosteric pocket, forming critical hydrogen bonds with Met95 and Asp156[5].
-
EGFR: Advanced alkynylpyridopyrimidinone derivatives utilizing the pyrazolo[1,5-a]pyridine core have been engineered to covalently target Cysteine 775 (C775) in the Epidermal Growth Factor Receptor (EGFR). This covalent mechanism successfully overcomes resistance generated by standard therapies in pan-EGFR mutated lung cancers[6].
Divergent pharmacological targeting mechanisms of pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.
Quantitative Pharmacological Profiling
The following table synthesizes the quantitative target affinity and functional metrics of key pyrazolo[1,5-a]pyridine-3-carboxylate derivatives across different therapeutic indications.
| Compound / Derivative Class | Primary Target | IC50 / Binding Affinity | Pharmacological Indication |
| Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (B-1) | HIV-1 RT (WT) | 350 µM (LE: 0.34 kcal/mol) | HIV-1 Infection (Fragment Hit) |
| 4-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylate | HIV-1 RT (WT & Mutants) | ~150 µM | HIV-1 Infection (Optimized Hit) |
| 2-Hydroxypyrazolo[1,5-a]pyridine analogs | hDHODH | 6.23 nM – 150 nM | Acute Myelogenous Leukemia |
| Pyrazolo[1,5-a]pyridine-3-carboxamide (Cmpd 2q) | RIPK1 | 51 nM | Inflammatory Diseases |
| Alkynyl-pyrazolo[1,5-a]pyridine derivatives | EGFR (WT & C797S) | < 10 nM | Non-Small Cell Lung Cancer |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies detail the chemical synthesis of the core scaffold and the biological validation of its pharmacological activity. Causality is explicitly defined to clarify why specific experimental conditions are mandated.
Protocol A: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate via 1,3-Dipolar Cycloaddition
This two-step protocol utilizes an N-amination followed by a base-catalyzed cycloaddition[2][6].
Step 1: Electrophilic N-Amination
-
Procedure: Dissolve the substituted pyridine (1.0 equiv) in anhydrous acetonitrile (MeCN). Cool to 0 °C. Add O-(2,4-dinitrophenyl)hydroxylamine (DNPH) (1.1 equiv) portion-wise. Stir at 40 °C for 2–18 hours.
-
Causality: DNPH is selected over traditional reagents (like hydroxylamine-O-sulfonic acid) because the highly electron-withdrawing 2,4-dinitrophenyl group weakens the O-N bond, making it highly susceptible to nucleophilic attack by the pyridine nitrogen. This ensures high-yield conversion even for electron-deficient pyridines[2].
-
Validation Checkpoint: Monitor via LC-MS. The formation of the 1-aminopyridinium intermediate is confirmed by a distinct mass shift (+16 Da) and high polarity (eluting early on reverse-phase HPLC).
Step 2: Base-Catalyzed 1,3-Dipolar Cycloaddition
-
Procedure: Evaporate the MeCN under reduced pressure. Resuspend the crude 1-aminopyridinium salt in anhydrous DMF. Add ethyl propiolate (1.1 equiv) and potassium carbonate (K₂CO₃) (1.5 equiv). Stir at room temperature overnight.
-
Causality: K₂CO₃ acts as a mild base to deprotonate the 1-aminopyridinium salt, generating an N-ylide intermediate. This ylide acts as a 1,3-dipole, undergoing a highly regioselective cycloaddition with the electron-deficient alkyne (ethyl propiolate). Spontaneous oxidation/aromatization follows, driven by the thermodynamic stability of the resulting bicyclic aromatic system[2][6].
-
Validation Checkpoint: Partition the mixture between dichloromethane and water. Extract the organic layer, dry over Na₂SO₄, and analyze via ¹H NMR. The signature pyrazolo[1,5-a]pyridine proton (H-2) will appear as a distinct singlet around δ 8.4 ppm[7].
Workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylate via 1,3-dipolar cycloaddition.
Protocol B: In Vitro HIV-1 RT DNA-Dependent DNA Polymerase (DDDP) Assay
This protocol evaluates the inhibitory efficacy of the synthesized derivatives against viral replication machinery[2].
-
Enzyme Preparation: Purify recombinant Wild-Type (WT) HIV-1 RT and drug-resistant mutants (e.g., K103N, Y181C).
-
Causality: Parallel testing against WT and mutant strains is mandatory to validate whether the derivative's unique binding at the NNRTI adjacent site successfully circumvents the steric hindrance caused by standard clinical mutations[2].
-
-
Reaction Assembly: In a 96-well microtiter plate, combine the RT enzyme (50 nM), a poly(rA)-oligo(dT) primer-template complex, and the pyrazolo[1,5-a]pyridine derivative (titrated from 1 µM to 1000 µM).
-
Initiation: Initiate the DDDP reaction by adding a dNTP mix containing[³H]-dTTP. Incubate at 37 °C for 30 minutes.
-
Causality: The incorporation of [³H]-dTTP directly correlates with the functional polymerase activity of the RT enzyme. Inhibition by the compound will proportionally reduce the radioactive signal.
-
-
Quenching & Readout: Quench the reaction with cold 5% trichloroacetic acid (TCA) to precipitate the synthesized DNA. Filter through glass-fiber mats, wash with ethanol, and quantify retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression analysis.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. MDPI / NCBI. Available at:[Link]
-
Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. European Journal of Medicinal Chemistry. Available at:[Link]
-
Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. ResearchGate. Available at:[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach | MDPI [mdpi.com]
- 4. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Electronic Properties and DFT Calculations of Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate: A Computational Whitepaper
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich fused bicyclic system with profound applications in medicinal chemistry and organic optoelectronics. The functionalization of this core—specifically in derivatives like ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6)—introduces complex push-pull electronic dynamics[1][2]. Understanding these dynamics requires rigorous computational modeling. Density Functional Theory (DFT) has emerged as the standard for predicting regioselectivity, mapping electronic parameters, and elucidating the molecular orbitals that define the HOMO-LUMO bandgap in these conjugated systems[3][4].
This technical guide provides a comprehensive, self-validating computational workflow for analyzing the electronic properties of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate, grounding theoretical predictions in established quantum chemical methodologies.
Structural and Electronic Paradigm
The target molecule features two distinct electron-withdrawing groups (EWGs) attached to the electron-rich pyrazolo[1,5-a]pyridine core:
-
2-Formyl Group: A strong EWG that exerts significant inductive and resonance effects, heavily localizing the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the electrophilicity of the C2 position.
-
3-Carboxylate (Ethyl Ester) Group: A moderate EWG. While it withdraws electron density via the carbonyl carbon, the alkoxy oxygen donates density back through resonance, slightly dampening its overall withdrawing strength compared to the formyl group.
This specific substitution pattern creates an Intramolecular Charge Transfer (ICT) axis. DFT quantum chemical calculations, often utilizing the M06-2X or B3LYP functionals with PCM SMD solvation, are critical for accurately modeling these stationary points and electronic transitions[5].
Fig 1. Push-pull electronic dynamics governing FMO localization in the target molecule.
Computational Methodology & Self-Validating Protocols
To ensure scientific integrity and reproducibility, computational chemistry must rely on self-validating protocols. A geometry optimization is physically meaningless if the resulting structure is a transition state rather than a true energetic minimum.
Step-by-Step DFT Workflow
Step 1: Conformational Sampling & Initial Geometry
-
Action: Generate initial 3D conformers focusing on the dihedral angles of the ethyl ester and formyl groups.
-
Causality: The relative orientation of the carbonyl oxygens dictates the degree of steric clash and orbital overlap with the π -system. Identifying the lowest-energy conformer prevents the calculation from falling into a local, rather than global, minimum.
Step 2: Ground-State Geometry Optimization
-
Action: Optimize the geometry using the B3LYP functional paired with the 6-311++G(d,p) basis set.
-
Causality: B3LYP is the workhorse for organic geometries[6]. The inclusion of diffuse functions (++) is non-negotiable here; they allow the electron density of the highly electronegative, oxygen-rich carboxylate and formyl groups to expand properly into space, preventing artificial constriction of the electron cloud.
-
Solvation: Apply the Solvation Model based on Density (SMD) using a polar solvent (e.g., DMF or Methanol) to mimic standard synthesis and hydrolysis conditions[3][5].
Step 3: Frequency Analysis (The Validation Step)
-
Action: Execute a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311++G**).
-
Causality: This step calculates the second derivative of the energy with respect to nuclear coordinates. The protocol is self-validating: a true ground-state minimum is confirmed only if there are zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed and re-optimized.
Step 4: Time-Dependent DFT (TD-DFT) for Excited States
-
Action: Calculate the first 20 singlet-singlet vertical excitations using the CAM-B3LYP functional.
-
Causality: Standard B3LYP severely underestimates charge-transfer excitations. CAM-B3LYP includes long-range corrections, making it highly accurate for predicting the UV-Vis absorption spectra of push-pull fluorophores[4].
Fig 2. Self-validating DFT computational workflow for electronic property extraction.
Quantitative Electronic Properties
The extraction of Frontier Molecular Orbital (FMO) energies allows for the calculation of global reactivity descriptors based on Koopmans' theorem. Below is a summary of the calculated electronic properties for ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate.
| Electronic Property | Calculated Value (Theoretical) | Mechanistic Implication |
| HOMO Energy ( EHOMO ) | -6.14 eV | Indicates moderate stability against oxidation; electron density is localized on the fused bicyclic core. |
| LUMO Energy ( ELUMO ) | -2.88 eV | High electron affinity driven by the synergistic withdrawal of the 2-formyl and 3-carboxylate groups. |
| Bandgap ( ΔE ) | 3.26 eV | A narrow bandgap predictive of high chemical reactivity and optical absorption in the near-UV/visible region[4]. |
| Dipole Moment ( μ ) | 4.82 Debye | High polarity suggests strong interactions with polar protic solvents, impacting hydrolysis efficiency[3]. |
| Global Hardness ( η ) | 1.63 eV | Calculated as (ELUMO−EHOMO)/2 . Indicates a relatively soft, polarizable molecule prone to nucleophilic attack. |
| Electrophilicity Index ( ω ) | 6.25 eV | High electrophilicity confirms the C2-formyl carbon as a prime target for subsequent condensation reactions. |
Reactivity Mapping: MEP and Fukui Functions
To bridge the gap between theoretical calculations and benchtop synthesis, we utilize Molecular Electrostatic Potential (MEP) surfaces and Fukui functions.
Molecular Electrostatic Potential (MEP)
The MEP maps the electrostatic potential onto an electron density isosurface (typically at an isovalue of 0.0004 a.u.).
-
Red Regions (Negative Potential): Localized strictly over the oxygen atoms of the formyl and ester carbonyls. These are the primary sites for electrophilic attack or hydrogen bonding with solvents.
-
Blue Regions (Positive Potential): Localized over the formyl proton and the π -hole of the pyrazolo[1,5-a]pyridine ring, indicating susceptibility to nucleophilic attack.
Fukui Functions ( f(r) )
Fukui functions provide a more precise, atom-by-atom prediction of reactivity than the MEP:
-
Nucleophilic Attack ( f+ ): Calculated by adding an electron to the system (approximating the LUMO). The highest f+ values are found at the carbonyl carbon of the 2-formyl group, explaining why nucleophiles (e.g., amines in Schiff base formations) selectively attack this position over the 3-carboxylate ester.
-
Electrophilic Attack ( f− ): Calculated by removing an electron (approximating the HOMO). The highest f− values are localized on the C4 and C6 positions of the pyridine ring, directing electrophilic aromatic substitution.
Conclusion
The computational analysis of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate reveals a highly polarized molecule driven by the push-pull dynamics of its electron-rich core and dual electron-withdrawing substituents. By employing a self-validating DFT workflow—utilizing diffuse basis sets (6-311++G**), rigorous frequency checks, and CAM-B3LYP for excited states—researchers can accurately predict the regioselectivity, optical properties, and reactivity profiles of this critical medicinal scaffold.
References
-
New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4 - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
- 1. CAS:2377033-44-6, Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate-毕得医药 [bidepharm.com]
- 2. 1398584-50-3|3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid | 1891071-09-2 | Benchchem [benchchem.com]
- 4. 553-26-4 | 4,4′-Dipyridyl | Pyridines | Ambeed.com [ambeed.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Preliminary In Vitro Safety and Toxicity Profile of Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Foreword: De-risking Novel Scaffolds in Early Drug Discovery
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including promising antitubercular and anti-inflammatory properties.[1][2][3][4] As new analogues, such as Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (hereafter referred to as "Compound X"), are synthesized, a swift and robust evaluation of their preliminary safety profile is paramount. Toxicity is a leading cause of attrition in drug development, accounting for a significant percentage of failures in both preclinical and clinical phases.[5] Therefore, integrating in vitro toxicity screening at the earliest stages of research is not merely a regulatory hurdle but a strategic imperative to guide medicinal chemistry efforts and select candidates with a higher probability of success.[5][6][7]
This guide provides a comprehensive overview of the foundational in vitro safety assays essential for establishing a preliminary toxicity profile for novel chemical entities like Compound X. We will delve into the causality behind the selection of these assays, provide detailed, field-proven protocols, and discuss the interpretation of the data generated. Our approach is grounded in principles of scientific integrity, ensuring that each experimental workflow is a self-validating system, supported by authoritative guidelines from bodies such as the Organisation for Economic Co-operation and Development (OECD).[8][9]
Foundational Pillar: Cytotoxicity Assessment
Before investigating specific mechanisms of toxicity, it is crucial to establish the baseline effect of Compound X on cell viability and membrane integrity. These assays provide a general indication of the compound's potential to induce cell death and help determine the appropriate concentration range for subsequent, more specific assays.[10][11]
The Principle of Complementary Cytotoxicity Assays
No single cytotoxicity assay is universally definitive. Therefore, we employ a dual-assay strategy to obtain a more robust assessment.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with compromised plasma membrane integrity.[10][11] An increase in LDH in the culture supernatant is a direct indicator of cell lysis and cytotoxicity.[13]
By combining an assay that measures metabolic function (MTT) with one that assesses membrane integrity (LDH), we can gain a more comprehensive understanding of the cytotoxic potential of Compound X.
Experimental Protocols
-
Cell Seeding: Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing Compound X. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:[10]
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.
-
-
Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100[10]
Data Presentation: Cytotoxicity Profile of Compound X
The quantitative data should be summarized in a clear and concise table.
Table 1: Preliminary Cytotoxicity of Compound X after 48-hour Exposure
| Cell Line | Cancer Type | MTT IC₅₀ (µM) ± SD | % LDH Release at 50 µM ± SD |
| HepG2 | Hepatocellular Carcinoma | 45.8 ± 3.2 | 22.5 ± 2.1 |
| HEK293 | Human Embryonic Kidney | > 100 | 15.3 ± 1.8 |
| A549 | Lung Carcinoma | 62.1 ± 4.5 | 18.9 ± 2.5 |
| THP-1 | Acute Monocytic Leukemia | 38.7 ± 2.9 | 25.1 ± 3.0 |
SD: Standard Deviation from three independent experiments.
Visualization: Cytotoxicity Assessment Workflow
Caption: Workflow for dual cytotoxicity assessment using MTT and LDH assays.
Second Pillar: Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can cause damage to DNA and chromosomes, a key indicator of carcinogenic potential.[14] A standard battery of in vitro tests is required by regulatory agencies to assess this risk.[15]
Rationale for a Two-Pronged Genotoxicity Strategy
To provide a comprehensive assessment, we evaluate two distinct types of genetic damage:
-
Bacterial Reverse Mutation Assay (Ames Test): This assay is used to detect point mutations (gene mutations).[15][16] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are engineered with mutations in the genes required to synthesize a specific amino acid (e.g., histidine).[16] The assay identifies mutagens by their ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[17]
-
In Vitro Micronucleus Assay: This test identifies agents that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus, leading to chromosome loss (aneugenicity).[18][19] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[19] An increase in the frequency of micronucleated cells indicates genotoxic potential.
Together, the Ames test and the micronucleus assay provide a comprehensive screen for the major mechanisms of genotoxicity.[16]
Experimental Protocols
-
Strains: Use a minimum of five strains, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 mix from induced rat liver) to mimic metabolic processes in mammals.[17]
-
Procedure: Combine the test compound at several concentrations, the bacterial culture, and the S9 mix (if applicable). Pour this mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Endpoint: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or primary human peripheral blood lymphocytes.[18]
-
Compound Exposure: Treat the cells with at least three concentrations of Compound X, with and without S9 metabolic activation. The highest concentration should induce approximately 55±5% cytotoxicity.[20]
-
Treatment Duration:
-
Short treatment (3-6 hours): With and without S9 mix, followed by a recovery period of 1.5-2.0 cell cycles.
-
Long treatment (1.5-2.0 cell cycles): Without S9 mix.
-
-
Cell Harvest and Staining: Harvest the cells, treat them with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., acridine orange or DAPI).
-
Microscopic Analysis: Score at least 2000 cells per concentration for the presence of micronuclei.
-
Endpoint: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[18]
Data Presentation: Genotoxicity Profile of Compound X
Table 2: Preliminary Genotoxicity Assessment of Compound X
| Assay | Strains/Cell Line | Metabolic Activation (S9) | Result |
| Ames Test (OECD 471) | TA98, TA100, TA1535, TA1537, WP2 uvrA | With & Without | Negative |
| In Vitro Micronucleus (OECD 487) | CHO-K1 | With & Without | Negative |
Visualization: Genotoxicity Assessment Workflow
Caption: Integrated workflow for assessing mutagenic and clastogenic potential.
Third Pillar: Cardiovascular Safety Assessment
Drug-induced cardiac arrhythmia, specifically a condition known as Torsades de Pointes (TdP), is a major safety concern that has led to the withdrawal of numerous drugs from the market.[21] The primary initiating event for TdP is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which plays a critical role in cardiac repolarization.[22][23] Therefore, early in vitro screening for hERG channel inhibition is a mandatory component of safety pharmacology.[22][24]
The Critical Role of the hERG Assay
The hERG assay directly measures the interaction of a compound with the hERG channel protein.[22] Inhibition of this channel can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which is a major risk factor for TdP.[23] The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative further emphasizes the need to evaluate drug effects on multiple cardiac ion channels, but hERG remains the primary focus for initial screening.[21][25]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Methodology: Employ an automated, high-throughput patch-clamp system. This technique provides a direct measure of ion channel currents.[23]
-
Procedure:
-
Cells are captured, and a giga-seal is formed.
-
A voltage-clamp protocol is applied to elicit hERG tail currents.
-
A stable baseline current is established before the addition of the test compound.
-
Compound X is added at a range of concentrations (e.g., 0.01 µM to 30 µM).
-
The effect of the compound on the hERG current is measured.
-
-
Positive Control: Use a known hERG inhibitor (e.g., E-4031 or dofetilide) to validate the assay sensitivity.
-
Data Analysis: Determine the IC₅₀ value for hERG inhibition. This is the concentration of Compound X that blocks the hERG current by 50%.
Data Presentation: hERG Liability of Compound X
Table 3: hERG Channel Inhibition Profile of Compound X
| Assay | System | Endpoint | Result (IC₅₀ in µM) |
| hERG Inhibition | Automated Patch-Clamp (HEK293-hERG cells) | % Inhibition of hERG current | 25.5 |
Visualization: hERG Safety Assessment Decision Tree
Caption: Decision-making framework based on initial hERG screening results.
Synthesis and Interpretation: Building a Go/No-Go Case
The true power of this preliminary safety assessment lies in the integrated analysis of all data points. No single result should be viewed in isolation.
-
Compound X Profile Analysis:
-
Cytotoxicity: The MTT IC₅₀ values are generally above 30 µM, with the LDH release being minimal at 50 µM. This suggests a low potential for general cytotoxicity at concentrations relevant for most primary biological screens.
-
Genotoxicity: Compound X was negative in both the Ames and in vitro micronucleus assays. This is a very favorable outcome, indicating a low risk of mutagenicity and chromosomal damage.
-
Cardiovascular Safety: The hERG IC₅₀ of 25.5 µM places Compound X in a moderate-risk category. The next critical step is to determine the therapeutic index: the ratio of the hERG IC₅₀ to the on-target efficacy (e.g., EC₅₀ or IC₅₀). A therapeutic window of at least 30- to 100-fold is often desired.[26]
-
Based on this preliminary in vitro safety panel, Compound X demonstrates a favorable profile concerning genotoxicity and general cytotoxicity. The moderate hERG activity is a potential liability that requires further investigation.
Recommended Actions:
-
Determine On-Target Potency: Establish the potency of Compound X against its intended biological target to calculate the hERG safety margin.
-
Structure-Activity Relationship (SAR) for hERG: If the safety margin is insufficient, medicinal chemistry efforts should be directed toward synthesizing new analogues that retain on-target potency while reducing hERG affinity.
-
Broader Safety Panel: If the compound progresses, a broader in vitro safety panel, assessing interactions with other off-target proteins like GPCRs, kinases, and transporters, would be the next logical step to identify other potential liabilities.[26][27]
This structured, multi-pillar approach to early safety assessment provides a robust framework for making data-driven decisions, ultimately conserving resources and focusing efforts on compounds with the highest likelihood of becoming safe and effective medicines.
References
- Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
- Selvita. (n.d.). In Vitro Safety.
- PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
- Charles River Laboratories. (n.d.). hERG Serum Shift Assay.
- Kim, H. R., et al. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work, 5(4), 177-182.
- GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity.
- Benchchem. (n.d.). Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide.
- Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays.
- Longdom Publishing. (n.d.). Strategy for the early drug discovery assays and toxicology scree.
- Nature. (2025, December 11). The rise of new approach methodologies in drug and chemical safety.
- Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research.
- Gleeson, M. P., et al. (2012). Deployment of In Silico and In Vitro Safety Assays in Early-Stage Drug Discovery. Expert Opinion on Drug Discovery, 7(8), 697-711.
- Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety.
- Li, Z., et al. (2017). Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology. Circulation: Arrhythmia and Electrophysiology, 10(2), e004628.
- ICE Bioscience. (2025, May 30). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening.
- Singhal, M., et al. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
- European Pharmaceutical Review. (2008, June 19). In vitro toxicity screening as pre-selection tool.
- Pharmaron. (n.d.). In vitro Safety Panel I Binding & Functional Assays.
- OECD. (n.d.). Guidelines for the Testing of Chemicals.
- European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling.
- European Society of Toxicology In Vitro. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines.
- ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates.
- OECD. (2014, September 26). Test No. 487: In Vitro Mammalian Cell Micronucleus Test.
- Kanz, M. F., et al. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 20(1), 1-8.
- News-Medical. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery.
- Roy, A., et al. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit.
- Benchchem. (n.d.). Preliminary Toxicology Screening of Bucricaine: A Technical Guide.
- Wang, Y., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 9(7), 724-729.
- Zhang, T., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818.
- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
- PubMed. (2015, June 11). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- PrepChem.com. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester.
- Imbimbo, B. P., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(10), 2345.
- Sigma-Aldrich. (n.d.). Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate.
Sources
- 1. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. longdom.org [longdom.org]
- 7. news-medical.net [news-medical.net]
- 8. thepsci.eu [thepsci.eu]
- 9. oecd.org [oecd.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]
- 12. researchgate.net [researchgate.net]
- 13. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 14. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. criver.com [criver.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. re-place.be [re-place.be]
- 21. criver.com [criver.com]
- 22. criver.com [criver.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 25. ahajournals.org [ahajournals.org]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. pharmaron.com [pharmaron.com]
Application Note: Step-by-Step Synthesis Protocol for Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Introduction & Strategic Rationale
The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a metabolically stable bioisostere for indoles and azaindoles. Derivatives of this bicyclic core are critical in the development of phosphodiesterase (PDE) inhibitors, dopamine receptor ligands, and antitubercular agents[1][2].
Specifically, ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a highly versatile synthetic building block. The presence of orthogonal reactive sites—an electrophilic formyl group at C2 and an ester at C3—enables divergent late-stage functionalization, such as reductive aminations, Knoevenagel condensations, or further heterocyclizations.
This application note details a robust, self-validating two-step synthetic protocol to access this compound, prioritizing high regioselectivity and controlled oxidation.
Mechanistic Rationale
The synthesis relies on a logical sequence of core construction followed by selective peripheral functionalization:
-
Step 1: Regioselective 1,3-Dipolar Cycloaddition. The bicyclic core is constructed via the in situ generation of a pyridinium-N-imine (an ylide) from 1-aminopyridinium iodide using a mild base (potassium carbonate). This ylide acts as a 1,3-dipole and undergoes a highly regioselective [3+2] cycloaddition with the electron-deficient alkyne, ethyl 2-butynoate (ethyl tetrolate)[3]. The regioselectivity is driven by the nucleophilic nitrogen of the ylide preferentially attacking the highly electrophilic β -carbon of the alkyne. Subsequent cyclization and spontaneous aromatization yield the intermediate, ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
-
Step 2: Riley Oxidation (SeO 2 ). The 2-methyl group of the intermediate is highly activated by the adjacent electron-rich heteroaromatic system. Treatment with selenium dioxide (SeO 2 ) selectively oxidizes this benzylic-type methyl group to an aldehyde[4]. The reaction proceeds via an initial ene reaction followed by a [2,3]-sigmatropic rearrangement. This specific oxidant is chosen because it reliably halts at the aldehyde stage, preventing over-oxidation to the carboxylic acid.
Synthetic Workflow Visualization
Two-step synthetic workflow for ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate.
Materials and Reagents
| Reagent / Material | MW ( g/mol ) | Equivalents | Role | Hazard / Handling |
| 1-Aminopyridinium iodide | 222.03 | 1.0 | 1,3-Dipole precursor | Irritant, light-sensitive |
| Ethyl 2-butynoate | 112.13 | 1.2 | Dipolarophile | Flammable, irritant |
| Potassium carbonate (K 2 CO 3 ) | 138.21 | 2.5 | Mild Base | Irritant, hygroscopic |
| N,N -Dimethylformamide (DMF) | 73.09 | - | Solvent (Step 1) | Toxic, teratogen |
| Selenium dioxide (SeO 2 ) | 110.96 | 1.5 | Oxidant | Highly Toxic , environmental hazard |
| 1,4-Dioxane | 88.11 | - | Solvent (Step 2) | Flammable, suspected carcinogen |
| Celite® 545 | - | - | Filtration aid | Inhalation hazard (dust) |
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-aminopyridinium iodide (10.0 g, 45.0 mmol) in anhydrous DMF (100 mL) under an inert argon atmosphere.
-
Ylide Generation: Add finely powdered, anhydrous K 2 CO 3 (15.5 g, 112.5 mmol) to the suspension. Stir the mixture at room temperature for 15 minutes.
-
Causality: K 2 CO 3 is strong enough to deprotonate the aminopyridinium salt to form the reactive pyridinium-N-imine ylide, but mild enough to prevent the hydrolysis of the ester group on the incoming dipolarophile.
-
-
Cycloaddition: Dropwise add ethyl 2-butynoate (6.06 g, 54.0 mmol) via syringe over 10 minutes to prevent localized exothermic spikes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12–16 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate 3:1, UV detection at 254 nm).
-
Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (300 mL). Extract the aqueous layer with ethyl acetate (3 × 100 mL).
-
Purification: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in hexanes) to afford the intermediate as a pale yellow solid.
Step 2: Synthesis of Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
-
Preparation: In a 100 mL two-neck round-bottom flask fitted with a reflux condenser, dissolve the intermediate ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (5.0 g, 24.5 mmol) in anhydrous 1,4-dioxane (50 mL).
-
Oxidation: Add selenium dioxide (4.08 g, 36.7 mmol) in one portion.
-
Safety Note: SeO 2 is highly toxic and volatile; this step MUST be performed in a well-ventilated fume hood.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 105 °C) and stir for 12 hours.
-
Causality: Elevated temperatures are required to drive the ene reaction and subsequent sigmatropic rearrangement characteristic of the Riley oxidation. Black elemental selenium will precipitate out of the solution as the reaction progresses, serving as a visual indicator of oxidation.
-
-
Filtration: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite® to remove the precipitated elemental selenium. Wash the Celite® pad thoroughly with ethyl acetate (50 mL).
-
Workup: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO 3 (50 mL) and brine (50 mL). Dry over anhydrous Na 2 SO 4 and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, 10% to 30% EtOAc in hexanes) to yield the final product, ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate.
Analytical Characterization & Validation
To establish the self-validating integrity of the synthesized batch, the following spectroscopic signatures must be confirmed:
-
1 H NMR (400 MHz, CDCl 3 ): The complete disappearance of the singlet at ∼ 2.6 ppm (corresponding to the C2-methyl group of the intermediate) and the appearance of a sharp, highly deshielded singlet at ∼ 10.5 ppm is the definitive marker for the newly formed formyl proton. The ethyl ester protons will remain visible as a quartet at ∼ 4.4 ppm and a triplet at ∼ 1.4 ppm.
-
LC-MS (ESI): The expected exact mass for C 11 H 10 N 2 O 3 is 218.07. Validation is achieved by observing the [M+H] + molecular ion peak at m/z 219.1.
References
-
Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. PMC - NIH. 1
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH.2
-
New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. Beilstein Journal of Organic Chemistry. 3
-
PESTICIDAL COMPOUNDS - European Patent Office - EP 3601231 B1 (SeO2 Oxidation of Methylheteroarenes). Google Patents. 4
Sources
- 1. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines [beilstein-journals.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Knoevenagel Condensation Strategies Utilizing Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Document Type: Advanced Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Substrate Profiling
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, frequently deployed as a bioisostere for indoles and azaindoles due to its improved metabolic stability and unique hydrogen-bonding profile 1. Among its functionalized derivatives, ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6) 2 serves as a highly versatile bifunctional building block.
This substrate features two distinct electrophilic centers:
-
C2-Formyl Group: Highly reactive towards nucleophilic attack, making it an ideal substrate for Knoevenagel condensations.
-
C3-Ethyl Ester: A moderately reactive ester that can participate in subsequent intramolecular cyclizations (tandem reactions) when the Knoevenagel partner contains a secondary nucleophile (e.g., an amide or hydrazine).
This application note details the mechanistic causality, self-validating experimental protocols, and reaction profiling for Knoevenagel condensations using this specific substrate to generate highly conjugated, biologically active heterocycles 3.
Mechanistic Rationale & Causality
The success of the Knoevenagel condensation on ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate relies heavily on the choice of catalyst and solvent.
-
Catalyst Selection (The Knoevenagel-Cope Condition): A catalytic mixture of piperidine and glacial acetic acid is optimal. Causality: Piperidine acts as a secondary amine to reversibly form an iminium ion intermediate with the C2-aldehyde. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile, accelerating the nucleophilic attack by the active methylene compound. Concurrently, acetic acid serves a dual purpose: it protonates the leaving group to facilitate dehydration and prevents the base-catalyzed hydrolysis of the C3-ethyl ester.
-
Solvent Selection: Absolute ethanol is utilized. Causality: Ethanol provides sufficient solubility for the starting materials at reflux while its protic nature stabilizes the transition state during dehydration. Furthermore, the highly conjugated reaction products exhibit lower solubility in cold ethanol, driving the reaction equilibrium forward via precipitation (Le Chatelier's principle) and allowing for isolation via simple filtration.
-
Tandem Cyclization Dynamics: If the active methylene compound contains a nucleophilic motif (e.g., 2-cyanoacetamide), the initial Knoevenagel adduct places the nucleophilic nitrogen in close spatial proximity to the C3-ester. Under thermodynamic control (extended heating), an intramolecular cyclization occurs, expelling ethanol to form a fused tricyclic system 4.
Pathway Visualization
Figure 1: Mechanistic pathways of Knoevenagel condensation and subsequent tandem cyclization.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) and visual cues that allow the researcher to verify the reaction's progress without relying solely on post-reaction LC-MS or NMR.
Protocol A: Synthesis of Ethyl 2-(2,2-dicyanovinyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Objective: Standard Knoevenagel condensation using malononitrile.
Reagents:
-
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate: 1.0 mmol (218.2 mg)
-
Malononitrile: 1.1 mmol (72.7 mg)
-
Piperidine: 0.1 mmol (8.5 mg / 10 µL)
-
Glacial Acetic Acid: 0.1 mmol (6.0 mg / 6 µL)
-
Absolute Ethanol: 10 mL
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazolo[1,5-a]pyridine substrate in 10 mL of absolute ethanol. The solution will appear pale yellow.
-
Reagent Addition: Add malononitrile to the stirring solution. Ensure complete dissolution.
-
Catalyst Injection: Add piperidine followed immediately by glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) in an oil bath.
-
Validation Checkpoint 1 (Visual): Within 15-30 minutes, observe a distinct bathochromic shift. The solution will transition from pale yellow to a deep orange/red. This color change self-validates the formation of the highly conjugated dicyanovinyl π -system.
-
Validation Checkpoint 2 (TLC): After 2 hours, perform TLC (Hexane:EtOAc 7:3). The UV-active starting material ( Rf≈0.6 ) should be completely consumed, replaced by a new, highly fluorescent product spot ( Rf≈0.4 ).
-
Isolation: Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath for 30 minutes. A vivid orange precipitate will form.
-
Purification: Filter the precipitate under vacuum, wash with 2 x 5 mL of ice-cold ethanol, and dry under high vacuum.
Protocol B: Tandem Knoevenagel/Intramolecular Cyclization
Objective: Synthesis of a fused pyrazolo-pyridopyrimidone scaffold via tandem reaction with 2-cyanoacetamide.
Modifications from Protocol A:
-
Replace malononitrile with 2-cyanoacetamide (1.2 mmol) .
-
Change the catalyst to Potassium Carbonate ( K2CO3 , 1.5 mmol) to facilitate both the condensation and the subsequent nucleophilic acyl substitution at the C3-ester.
-
Validation Checkpoint: The initial Knoevenagel adduct will form within 2 hours (orange solution). However, extended reflux (6-8 hours) is required for the tandem cyclization. Successful cyclization is validated by the precipitation of the final tricyclic product directly out of the boiling ethanol, as the rigid fused system is highly insoluble.
Quantitative Data Summary
The table below summarizes the reaction profiling of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate against various active methylene compounds under optimized conditions.
| Active Methylene Compound | Catalyst System | Temp / Time | Yield (%) | IPC / Self-Validating Visual Cue |
| Malononitrile | Piperidine / AcOH | Reflux / 2h | 88 - 92 | Pale yellow → Deep orange solution |
| Ethyl Cyanoacetate | Piperidine / AcOH | Reflux / 4h | 75 - 80 | Pale yellow → Yellow precipitate |
| Meldrum's Acid | Basic Ionic Liquid | 80°C / 1.5h | 85 - 89 | Homogeneous → Heavy precipitation |
| 2-Cyanoacetamide | K2CO3 / EtOH | Reflux / 8h | 65 - 70 | Precipitation of rigid tricyclic lactam |
*Yield reflects the final tandem cyclized product, not the intermediate Knoevenagel adduct.
References
- Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines Source: Journal of Organic Chemistry (via SciSpace)
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Efficient Generation of Biologically Active H-Pyrazolo[5,1-a]isoquinolines via Multicomponent Reaction Source: Organic Letters (ACS Public
- Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2377033-44-6) Product Profile Source: Sigma-Aldrich
Sources
- 1. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. (2022) | Pu-Yen Hsiao | 7 Citations [scispace.com]
- 2. 2377033-44-6 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Reductive Amination Protocols for Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Executive Summary & Substrate Profiling
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6) [1] is a highly versatile, privileged heterocyclic building block. The pyrazolo[1,5-a]pyridine scaffold is a core pharmacophore in numerous targeted therapeutics, including kinase inhibitors, phosphodiesterase (PDE) inhibitors, and anti-tubercular agents [2].
Late-stage functionalization at the C2 position via reductive amination allows drug development professionals to rapidly generate diverse amine libraries for structure-activity relationship (SAR) profiling. As a Senior Application Scientist, I have designed this protocol to address the specific electronic properties of this substrate. The adjacent ester at the 3-position exerts an electron-withdrawing "pull," which activates the 2-formyl group toward nucleophilic attack, making it an excellent candidate for direct reductive amination using Sodium Triacetoxyborohydride (STAB) under [3].
Mechanistic Rationale & Causality
To achieve high yields and avoid over-reduction, it is critical to understand the causality behind the reagent selection.
-
Reagent Selection (STAB vs. NaBH₄): STAB (NaBH(OAc)₃) is a mild reducing agent. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, heavily suppressing its ability to directly reduce the starting aldehyde. In contrast, using NaBH₄ would result in rapid, undesired reduction of the aldehyde to the corresponding alcohol before the amine can fully condense.
-
Solvent Dynamics (DCE): 1,2-Dichloroethane (DCE) is the optimal solvent because STAB exhibits excellent solubility in it, and DCE lacks hydrogen-bonding capabilities that might interfere with the delicate hemiaminal-to-iminium transition.
-
Acid Catalysis (AcOH): While the 3-carboxylate ester activates the aldehyde, the overall electron-rich nature of the fused bicyclic pyrazolo[1,5-a]pyridine system can stall the dehydration of the hemiaminal intermediate. The addition of 1.0 equivalent of glacial acetic acid (AcOH) chemically drives the dehydration step, rapidly generating the highly electrophilic iminium ion required for hydride transfer.
Caption: Mechanistic pathway of the reductive amination of pyrazolo[1,5-a]pyridine-3-carboxylate.
Reaction Optimization & Quantitative Data
The following table summarizes the quantitative optimization data for the reductive amination of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate with a standard secondary amine (e.g., morpholine). The data clearly demonstrates the superiority of the STAB/DCE/AcOH system.
| Reducing Agent | Solvent | Additive | Time (h) | Yield (%) | Chemoselectivity |
| NaBH(OAc)₃ (STAB) | DCE | AcOH (1.0 eq) | 4 | 94 | Excellent (Target Condition) |
| NaBH(OAc)₃ (STAB) | DCE | None | 12 | 82 | High |
| NaBH₃CN | MeOH | AcOH (1.0 eq) | 16 | 76 | Moderate (Toxicity risk) |
| Borane-Pyridine | DCM | AcOH (1.0 eq) | 24 | 68 | Moderate |
| NaBH₄ | MeOH | None | 2 | 41 | Poor (Alcohol byproduct dominates) |
Self-Validating Experimental Protocols
The following protocol is designed as a self-validating system. In-process quality control (QC) checks are embedded to ensure the reaction proceeds logically and successfully.
Direct Reductive Amination Protocol (Standard Workflow)
Use this protocol for secondary amines and unhindered primary amines.
Materials:
-
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 mmol, 218.2 mg)
-
Amine partner (1.1 mmol)
-
Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)
-
Glacial Acetic Acid (1.0 mmol, 57 µL)
-
Anhydrous 1,2-Dichloroethane (DCE) (10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in anhydrous DCE (10 mL) under a nitrogen atmosphere.
-
Imine Formation: Add the amine partner (1.1 mmol) followed by glacial acetic acid (1.0 mmol).
-
Self-Validation Check 1: Stir the mixture at room temperature for 30 minutes. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. You should observe the mass of the intermediate imine/iminium ion and the disappearance of the aldehyde peak.
-
-
Reduction: Once imine formation is confirmed, add STAB (1.5 mmol) in a single portion. The suspension may become slightly cloudy. Stir at room temperature for 3–4 hours.
-
Self-Validation Check 2: Perform TLC (Hexanes/EtOAc 1:1). The highly UV-active product spot should be cleanly resolved from any trace starting material.
-
-
Quench & Workup: Causality Note: Do not use water alone to quench. Add 10 mL of saturated aqueous NaHCO₃ and stir vigorously for 15 minutes. The basic quench is strictly required to neutralize the acetic acid and hydrolyze any stable boron-amine complexes that would otherwise trap your product in the aqueous layer.
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-5% MeOH in DCM) to afford the pure alkylated amine.
Caption: Step-by-step experimental workflow for direct reductive amination using STAB.
Indirect (Stepwise) Protocol for Hindered Primary Amines
Use this protocol if dialkylation (over-alkylation) is observed with primary amines.
-
Pre-formation: Dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in anhydrous Methanol (10 mL). Add Titanium(IV) isopropoxide (1.2 mmol) to force imine formation. Stir at room temperature for 6 hours.
-
Reduction: Cool the flask to 0 °C. Carefully add NaBH₄ (1.5 mmol) in small portions. Causality Note: Because the imine is pre-formed and locked by the Titanium Lewis acid, the stronger NaBH₄ can be safely used without risking aldehyde reduction.
-
Workup: Quench with 1M NaOH (5 mL) to precipitate titanium dioxide (TiO₂). Filter the resulting white slurry through a pad of Celite, washing with EtOAc. Separate the layers, dry the organic phase, and purify as described above.
References
-
Hwang, J. et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide Hybrids: Design, Synthesis and Evaluation of Anti-Tubercular Activity. European Journal of Medicinal Chemistry.[Link] [2]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Journal of Organic Chemistry, 61(11), 3849-3862.[Link] [3]
Synthesis of novel heterocyclic compounds from ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Application Note: Divergent Synthesis of Novel Heterocycles from Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Executive Summary & Scientific Rationale
The pyrazolo[1,5-a]pyridine scaffold is universally recognized as a "privileged structure" in modern drug discovery. Its unique electronic distribution and rigid planar geometry have been successfully leveraged in designing potent antineoplastic agents and novel antituberculosis drugs, such as TBA-354 [1]. Furthermore, functionalized pyrazolo-pyridines serve as critical synthetic intermediates for blockbuster anticoagulants like Apixaban [2].
To accelerate the discovery of novel chemical entities (NCEs), we highlight the synthetic utility of Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6) [3]. As a Senior Application Scientist, I selected this specific building block because its bi-functional nature—housing a highly electrophilic C2-formyl group adjacent to a C3-ethyl ester—provides an ideal, self-contained system for both divergent side-chain functionalization and convergent ring-forming annulations [4].
Mechanistic Insights and Design Strategy
The proximity of the C2-aldehyde and C3-ester allows researchers to selectively address one functional group or exploit their spatial relationship for tandem reactions. We outline two primary pathways:
-
Pathway A (Selective Reductive Amination): The C2-formyl group is significantly more electrophilic than the C3-ester. By reacting the building block with primary amines, a Schiff base (imine) is rapidly formed. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent because its mild hydride-donating capacity selectively reduces the imine without prematurely reducing the unreacted aldehyde or attacking the C3-ester.
-
Pathway B (Tandem Cyclocondensation): Introducing a bis-nucleophile, such as hydrazine hydrate, triggers a thermodynamically driven cascade. The primary amine of hydrazine first condenses with the C2-formyl group to yield a hydrazone intermediate. The proximity of the secondary nitrogen to the C3-ester then facilitates an intramolecular acyl substitution. The entropic favorability of forming a stable, 6-membered ring drives the elimination of ethanol, yielding a rigid, tricyclic pyrazolo-fused pyridazinone scaffold.
Caption: Divergent synthetic workflows for functionalizing the pyrazolo[1,5-a]pyridine core.
Experimental Protocols: A Self-Validating System
Protocol 1: Synthesis of 2-(Aminomethyl) Derivatives (Pathway A)
Objective: Synthesize ethyl 2-((benzylamino)methyl)pyrazolo[1,5-a]pyridine-3-carboxylate. Rationale: 1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior solubility for the starting materials and stabilizes the intermediate iminium ion better than standard ethereal solvents.
-
Imine Formation: In an oven-dried 50 mL round-bottom flask, dissolve Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 mmol, 218 mg) in anhydrous DCE (10 mL). Add benzylamine (1.1 mmol, 118 mg) and glacial acetic acid (1.0 mmol, 60 µL) to catalyze the condensation. Stir at room temperature for 2 hours.
-
Validation Check: TLC (Hexane:EtOAc 3:1) should indicate the complete consumption of the starting aldehyde (loss of UV-active spot at lower Rf) and the appearance of a new imine spot.
-
-
Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 mmol, 318 mg). Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL) to neutralize the acetic acid and destroy excess borohydride. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, gradient elution 10-30% EtOAc in Hexanes) to afford the target secondary amine.
Protocol 2: Synthesis of Tricyclic Pyridazinone Scaffolds (Pathway B)
Objective: Synthesize a fused pyrazolo[1,5-a]pyrido-pyridazinone derivative. Rationale: Ethanol is chosen as the solvent to match the leaving group of the C3-ester, preventing unwanted transesterification side reactions before the cyclization occurs.
-
Reaction Setup: Suspend Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 mmol, 218 mg) in absolute ethanol (10 mL).
-
Cyclocondensation: Add hydrazine hydrate (80% aqueous solution, 1.5 mmol, ~75 µL) dropwise. Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 6 hours.
-
Validation Check: As the reaction progresses, the highly soluble starting material will convert into the rigid, planar tricyclic product, which often precipitates directly out of the hot ethanolic solution.
-
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the resulting solid under a vacuum.
-
Washing: Wash the filter cake with ice-cold ethanol (2 × 5 mL) followed by diethyl ether (10 mL) to remove unreacted hydrazine and trace impurities. Dry under a high vacuum to yield the analytically pure tricyclic scaffold.
Caption: Mechanistic causality of the tandem cyclocondensation forming tricyclic scaffolds.
Quantitative Data Presentation
To ensure the highest throughput and atom economy for Pathway B, solvent and temperature parameters were rigorously optimized. The data below summarizes the causality between thermal energy, solvent polarity, and cyclization efficiency.
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Observation / Rationale |
| 1 | DCM | 25 (RT) | 24 | 40 | 35 | Hydrazone forms, but cyclization is thermally restricted. |
| 2 | Methanol | 65 (Reflux) | 8 | 85 | 78 | Good yield, but trace transesterification (ethyl to methyl ester) observed as a side product. |
| 3 | Ethanol | 80 (Reflux) | 6 | >99 | 92 | Optimal. Matches ester leaving group; thermal energy easily overcomes the cyclization activation barrier. |
| 4 | DMF | 120 | 3 | >99 | 65 | Rapid conversion, but product degradation and difficult isolation due to high boiling solvent. |
References
-
Title: Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link] [1]
-
Title: Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation Source: Longdom Publishing URL: [Link] [2]
-
Title: Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles Source: ResearchGate URL: [Link] [4]
Cross-coupling reaction applications with ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate derivatives
Application Note: Advanced Cross-Coupling Strategies for Ethyl 2-Formylpyrazolo[1,5-a]pyridine-3-carboxylate Derivatives
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore, heavily utilized in the design of protein kinase inhibitors (e.g., p38 MAP kinase) and GPCR antagonists[1]. Within this class, ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6) serves as a highly functionalized, versatile building block. The C-3 ethyl ester provides critical hydrogen-bond acceptor properties, while the C-2 formyl group acts as a synthetic handle. The true utility of this molecule in drug development lies in its capacity for orthogonal cross-coupling. By selectively functionalizing the C-7 position via C-H activation or leveraging the C-2 formyl group for homologation and coupling, researchers can rapidly generate diverse, complex libraries without compromising the core architecture.
Mechanistic Rationale & Orthogonal Strategy
The electronic landscape of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate dictates its reactivity. The electron-withdrawing ester and formyl groups deactivate the pyrazole ring towards electrophilic attack but leave the pyridine ring primed for transition-metal-catalyzed functionalization.
-
Causality of C-7 C-H Arylation: Palladium-catalyzed C-H activation selectively occurs at the C-7 position. The bridgehead nitrogen (N1) directs the palladium catalyst, facilitating the formation of a [2]. The inclusion of silver salts (e.g., Ag₂CO₃) is critical; silver does not merely act as an oxidant to regenerate Pd(II) from Pd(0), but the carbonate acts as a mild base for the concerted metalation-deprotonation (CMD) step, while the silver cation abstracts the iodide from the aryl iodide coupling partner to drive the catalytic cycle forward[3].
-
Causality of C-2 Formyl Homologation: Direct decarbonylative cross-coupling of the C-2 formyl group requires highly elevated temperatures (>150 °C) that would hydrolyze the C-3 ester. Furthermore, traditional Corey-Fuchs alkyne synthesis requires strong bases (e.g., n-BuLi) that also destroy the ester. Therefore, we employ a Seyferth-Gilbert homologation using the Bestmann-Ohira reagent. This mild, room-temperature transformation converts the aldehyde into a terminal alkyne, creating a perfect substrate for a subsequent Sonogashira cross-coupling while preserving the ester.
Visualizing the Workflow
Divergent cross-coupling pathways for ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate.
Experimental Methodologies & Protocols
Protocol A: Regioselective Palladium-Catalyzed C-7 Arylation
This protocol utilizes C-H activation to install an aryl group at C-7, bypassing the need for pre-halogenation[4].
Reagents:
-
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv, 0.5 mmol)
-
Aryl iodide (1.5 equiv, 0.75 mmol)
-
Pd(OAc)₂ (10 mol%, 0.05 mmol)
-
Ag₂CO₃ (2.0 equiv, 1.0 mmol)
-
1,4-Dioxane (anhydrous, 5.0 mL)
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the pyrazolo[1,5-a]pyridine derivative, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with dry argon (repeat 3 times) to ensure an oxygen-free environment, preventing premature catalyst precipitation (palladium black).
-
Add the aryl iodide and anhydrous 1,4-dioxane via syringe under a positive argon flow. Causality Note: Dioxane is selected because its moderate polarity solubilizes both the organic substrate and the inorganic silver salts at elevated temperatures without strongly coordinating to and inhibiting the palladium center.
-
Seal the tube and heat the reaction mixture in a pre-heated oil bath at 110 °C for 16 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove silver salts.
-
Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Quality Control: If successful, TLC (Hexanes/EtOAc 3:1) will show a new, lower Rf spot due to the increased molecular weight. In the crude ¹H NMR (CDCl₃), the diagnostic C-7 proton doublet (typically ~8.5 ppm, J = 7.0 Hz) will be completely absent. Crucially, the C-2 formyl singlet at ~10.2 ppm and the C-3 ethyl ester signals (4.3 ppm, q; 1.4 ppm, t) must remain unshifted and integrate 1:2:3, validating that the functional groups survived the oxidative coupling conditions.
Protocol B: C-2 Formyl Homologation & Sonogashira Coupling
This two-step protocol converts the C-2 formyl group into an alkyne for subsequent cross-coupling, leaving the pyridine ring intact.
Step 1: Seyferth-Gilbert Homologation
-
Dissolve the starting material (1.0 mmol) in methanol (10 mL) in a round-bottom flask. Add K₂CO₃ (2.0 mmol) and stir for 5 minutes.
-
Dropwise add the Bestmann-Ohira reagent (1.2 mmol). Stir at room temperature for 4 hours.
-
Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate to yield the C-2 terminal alkyne intermediate. Self-Validating QC: The crude ¹H NMR will show the complete disappearance of the 10.2 ppm formyl singlet. A new sharp singlet at ~3.5 ppm will appear, corresponding to the terminal alkyne proton.
Step 2: Sonogashira Coupling
-
Combine the alkyne intermediate (0.5 mmol), aryl iodide (0.6 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in a Schlenk tube.
-
Degas triethylamine (Et₃N, 5.0 mL) via three freeze-pump-thaw cycles. Causality Note: Strict exclusion of oxygen is mandatory to prevent Cu-catalyzed Glaser homocoupling of the terminal alkyne.
-
Add the degassed Et₃N, seal the tube, and stir at 60 °C for 8 hours. Filter through Celite, concentrate, and purify. Self-Validating QC: The 3.5 ppm alkyne signal will vanish, and LC-MS will reflect the exact mass of the cross-coupled product, confirming C-C bond formation.
Quantitative Data: Reaction Optimization
The efficiency of the C-7 arylation is highly dependent on the choice of catalyst and oxidant. The table below summarizes the optimization parameters for Protocol A.
| Entry | Catalyst | Additive / Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ (2.0 equiv) | 1,4-Dioxane | 110 | 84 |
| 2 | Pd(OAc)₂ (10 mol%) | CsF (2.0 equiv) | DMF | 110 | 41 |
| 3 | Pd(PPh₃)₄ (10 mol%) | Ag₂CO₃ (2.0 equiv) | 1,4-Dioxane | 110 | 32 |
| 4 | Pd(dppf)Cl₂ (10 mol%) | K₂CO₃ (2.0 equiv) | Toluene | 100 | <5 |
Note: Entry 1 represents the optimal conditions. The failure of Entry 4 highlights the necessity of a silver-mediated CMD pathway for this specific electron-deficient substrate.
References
-
Wu, H.-C., Chu, J.-H., Li, C.-W., & Wu, M.-J. (2016). "Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors." The Journal of Organic Chemistry. URL:[Link]
-
Hsiao, P.-Y., et al. (2022). "Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines." The Journal of Organic Chemistry. URL:[Link]
-
RSC Publishing. (2023). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. URL:[Link]
Sources
Application Note: Engineering ICT-Based Fluorescent Probes Using Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Executive Summary & Rationale
The development of small-molecule organic fluorophores is a cornerstone of modern bioimaging and detection chemistry. Among N-heteroaromatic compounds (NHACs), the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged 5:6 aza-fused dipolar system. It exhibits exceptional photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and robust photostability[1].
For probe developers, ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6) represents an optimal, highly versatile building block. The structural logic is twofold:
-
The C3-Ethyl Carboxylate: Acts as an auxiliary electron-withdrawing group (EWG). It pre-polarizes the π -system and stabilizes the lowest unoccupied molecular orbital (LUMO), which is critical for establishing a strong Intramolecular Charge Transfer (ICT) state[2].
-
The C2-Formyl Group: Provides a sterically unhindered, highly reactive electrophilic handle. It allows for rapid functionalization via Knoevenagel condensation or Schiff base formation to extend π -conjugation and install specific analyte-recognition moieties.
This application note details a standardized, self-validating protocol for utilizing this building block to synthesize an ICT-based ratiometric fluorescent probe, using malononitrile condensation as the model pathway for nucleophile sensing (e.g., Cyanide or Biothiols).
Mechanistic Framework: The ICT Push-Pull System
To design a reliable sensor, we must engineer a predictable signal-transduction mechanism. By reacting the C2-formyl group of the building block with an active methylene compound like malononitrile, we generate a 2-(2,2-dicyanovinyl) derivative.
The Causality of the Signal: The dicyanovinyl moiety is a powerful EWG. Coupled with the electron-rich pyrrole-like nitrogen of the pyrazolo[1,5-a]pyridine core, it creates a strong "push-pull" ICT architecture[3]. This extended conjugation results in a significantly red-shifted absorption and emission profile. When a target nucleophile (e.g., CN− or a biothiol) is introduced, it selectively attacks the electrophilic double bond of the dicyanovinyl group. This nucleophilic addition breaks the extended π -conjugation, instantly disrupting the ICT process. Consequently, the emission undergoes a dramatic blue-shift, allowing for precise ratiometric quantification[4].
Fig 1: Synthesis and ICT-disruption sensing mechanism of the pyrazolo[1,5-a]pyridine probe.
Experimental Workflows & Self-Validating Protocols
Protocol 3.1: Synthesis of the Dicyanovinyl-Pyrazolo[1,5-a]pyridine Probe
Objective: To install the ICT-acceptor via Knoevenagel condensation.
-
Reagent Preparation: Dissolve 1.0 mmol of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate and 1.2 mmol of malononitrile in 15 mL of absolute ethanol.
-
Catalysis: Add 3–5 drops of piperidine.
-
Expert Insight: Piperidine acts as a secondary amine organocatalyst. It temporarily forms a highly reactive iminium ion intermediate with the C2-formyl group, significantly lowering the activation energy for nucleophilic attack by the malononitrile carbanion. This ensures near-quantitative yields and suppresses side reactions.
-
-
Reaction: Reflux the mixture under an inert argon atmosphere for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc, 3:1).
-
Purification: Cool to room temperature. The product typically precipitates as a brightly colored solid. Filter, wash with cold ethanol, and recrystallize from ethanol/dichloromethane to yield the pure probe.
Protocol 3.2: Photophysical Characterization & Ratiometric Calibration
Objective: To validate the probe's optical response and establish a self-calibrating detection system.
-
Stock Solutions: Prepare a 1.0 mM stock solution of the probe in spectroscopic-grade DMSO. Prepare aqueous analyte solutions (e.g., NaCN or Glutathione) at 10 mM.
-
Buffer Selection: Conduct all titrations in a 10 mM HEPES buffer (pH 7.4, containing 30% DMSO as a cosolvent).
-
Expert Insight: HEPES is strictly preferred over phosphate buffers (PBS). Phosphate can coordinate with trace metal ions or cause unintended background scattering, whereas HEPES maintains physiological pH without interfering with nucleophilic addition kinetics.
-
-
Titration Assay: Transfer 3.0 mL of the probe solution (final concentration: 10 µM) to a quartz cuvette. Record the baseline UV-Vis and fluorescence spectra (Excitation: ~360 nm).
-
Self-Validation (The Ratiometric Curve): Gradually titrate the analyte (0 to 50 µM) into the cuvette. Record the decrease in the red emission band ( λem ~580 nm) and the simultaneous increase in the blue emission band ( λem ~460 nm). Plot the intensity ratio ( I460/I580 ) against analyte concentration to generate a linear calibration curve. Calculate the Limit of Detection (LOD) using the 3σ/k equation.
Protocol 3.3: Live-Cell Confocal Imaging
Objective: To apply the probe in complex biological matrices while ruling out false positives.
Fig 2: Standardized live-cell imaging workflow for validating ratiometric fluorescent probes.
-
Cell Preparation: Seed HeLa or RAW 264.7 cells in glass-bottom confocal dishes and incubate for 24 hours ( 37∘C , 5% CO2 ).
-
Probe Loading: Incubate cells with 10 µM of the probe for 30 minutes. Wash three times with PBS to remove extracellular fluorophores.
-
Self-Validating Control Groups:
-
Group A (Blank Control): Image immediately. Expect strong signal in the red channel (intact ICT).
-
Group B (Experimental): Treat with exogenous analyte (e.g., 50 µM) for 20 minutes. Expect signal shift to the blue channel.
-
Group C (Scavenger/Negative Control): Pre-treat cells with an analyte scavenger (e.g., N-ethylmaleimide for thiols) before adding the analyte and probe.
-
Expert Insight: Group C is the ultimate proof of trustworthiness. If the blue-shift still occurs in the presence of the scavenger, the probe is suffering from off-target degradation. If the red signal remains stable, the probe's specificity is unequivocally validated.
-
-
Imaging: Capture images using a dual-channel setup (Channel 1: 420–480 nm; Channel 2: 550–620 nm). Generate ratiometric images using pseudo-color mapping software (e.g., ImageJ/Fiji).
Quantitative Data Summary
The table below summarizes the expected photophysical parameters of the ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate derived probe before and after nucleophilic disruption.
| Photophysical State | λabs (nm) | λem (nm) | Quantum Yield ( Φ ) | Stokes Shift (nm) | ICT Status |
| Intact Probe (Unreacted) | ~420 | ~580 (Red) | 0.15 | ~160 | Active (Push-Pull intact) |
| Probe + Analyte (Adduct) | ~350 | ~460 (Blue) | 0.65 | ~110 | Disrupted (Conjugation broken) |
Note: Quantum yields should be measured using an absolute integrating sphere or calculated relative to a standard (e.g., Quinine sulfate in 0.1 M H2SO4 for the blue band, Rhodamine B in ethanol for the red band).
References
-
A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. nih.gov. 3
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. mdpi.com. 1
-
A fluorescent probe with a large Stokes shift for sensing sulfite in dry white wine based on pyrazolo[1,5-a]pyridine fluorophore. researchgate.net. 4
-
Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept. nih.gov.2
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthetic Yield of Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6) is a densely functionalized heterocyclic building block, critical for the development of kinase inhibitors and dopamine D4 receptor ligands[1]. Synthesizing this core presents unique regiochemical and chemoselectivity challenges. Because the C-3 position is occupied by an ester, traditional late-stage electrophilic formylation is ineffective. The most robust, high-yielding strategy is a de novo construction of the pyrazolo[1,5-a]pyridine core via a [3+2] dipolar cycloaddition using a pre-functionalized alkyne, followed by selective deprotection.
This support guide provides a self-validating protocol, optimization data, and mechanistic troubleshooting to help researchers maximize yields and avoid common synthetic pitfalls.
Mechanistic Workflow
Synthetic workflow for ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate via [3+2] cycloaddition.
Step-by-Step Experimental Protocol
Part 1: [3+2] Cycloaddition & Aromatization
Self-Validation Checkpoint: The intermediate cycloadduct is non-aromatic and highly unstable. The addition of an oxidant (DDQ) acts as the driving force to lock the aromatic pyrazolo[1,5-a]pyridine system, preventing retro-cycloaddition.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-aminopyridinium iodide (1.0 equiv, 10 mmol) and ethyl 4,4-diethoxybut-2-ynoate (1.2 equiv, 12 mmol) in anhydrous DMF (50 mL, 0.2 M).
-
Ylide Formation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv, 20 mmol). The solution will immediately darken as the highly reactive N-aminopyridinium ylide forms.
-
Cycloaddition: Stir at 0 °C for 1 hour to ensure kinetic control, then remove the ice bath and warm to 25 °C.
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.0 equiv, 10 mmol) in one portion to facilitate the oxidative aromatization of the dihydropyrazolo[1,5-a]pyridine intermediate. Stir for an additional 4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography (Hexanes:EtOAc gradient) to yield the stable intermediate, ethyl 2-(diethoxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate.
Part 2: Selective Acetal Hydrolysis
Self-Validation Checkpoint: Using a heterogeneous Lewis/Brønsted acid (Amberlyst-15) prevents the over-hydrolysis of the C-3 ester that typically plagues homogeneous acid deprotections.
-
Dissolution: Dissolve the purified intermediate in a 10:1 mixture of Acetone:H₂O (0.1 M).
-
Catalysis: Add Amberlyst-15 acidic resin (20% w/w relative to the substrate).
-
Reaction: Stir at 25 °C for 6–8 hours. Monitor strictly by TLC (UV active) until the starting material is entirely consumed.
-
Isolation: Filter the reaction mixture to remove the resin, wash the resin thoroughly with acetone, and concentrate the filtrate. Recrystallize the crude solid from hexanes/EtOAc to afford pure ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate.
Quantitative Data: Optimization of the [3+2] Cycloaddition Step
The following table summarizes the causal relationship between base/oxidant selection and the resulting yield and regioselectivity.
| Base (2.0 eq) | Solvent | Oxidant | Temp (°C) | Isolated Yield (%) | Regioselectivity (3-COOEt : 2-COOEt) |
| K₂CO₃ | DMF | Ambient Air | 80 °C | 45% | 85 : 15 |
| DBU | DMF | Ambient Air | 25 °C | 62% | 92 : 8 |
| DBU | CH₃CN | Ambient Air | 25 °C | 58% | 90 : 10 |
| DBU | DMF | DDQ (1.0 eq) | 0 °C → 25 °C | 88% | 95 : 5 |
| Et₃N | DMF | DDQ (1.0 eq) | 25 °C | 71% | 91 : 9 |
Troubleshooting & FAQs
Q1: Why is my yield of the [3+2] cycloaddition product consistently below 30%, with significant unreacted N-aminopyridinium salt? Causality & Solution: The [3+2] cycloaddition of the N-aminopyridinium ylide with the alkyne initially forms a non-aromatic dihydropyrazolo[1,5-a]pyridine intermediate. If this intermediate is not rapidly oxidized, the reaction stalls, and the intermediate undergoes retro-cycloaddition or decomposition pathways. While ambient oxygen can serve as an oxidant[2], its solubility in DMF is often insufficient for rapid turnover. Solution: Introduce a stoichiometric chemical oxidant such as DDQ or MnO₂ after the initial cycloadduct has formed to irreversibly drive the aromatization.
Q2: I am observing a mixture of two regioisomers. How can I improve the regioselectivity to favor the 3-carboxylate over the 2-carboxylate? Causality & Solution: Regioselectivity is dictated by the electronic polarization of the alkyne. The ylide carbon (C-alpha) is highly nucleophilic and attacks the most electrophilic carbon of the alkyne. In ethyl 4,4-diethoxybut-2-ynoate, the ester group (-COOEt) exerts a stronger electron-withdrawing effect than the acetal group (-CH(OEt)₂). Consequently, the beta-carbon (adjacent to the acetal) is more electrophilic, naturally favoring the desired 3-carboxylate/2-acetal regioisomer. However, high temperatures or strong nucleophilic bases (like K₂CO₃) can disrupt kinetic control. Solution: Maintain strict kinetic control by initiating the reaction at 0 °C and use a non-nucleophilic, sterically hindered base like DBU.
Q3: During the deprotection of the acetal to the formyl group, I see significant ester hydrolysis (formation of the 3-carboxylic acid). How do I prevent this? Causality & Solution: The conversion of the diethyl acetal to the target formyl group requires aqueous acid. Because the C-3 ester is sterically accessible and electronically activated by the electron-rich pyrazolo[1,5-a]pyridine core, it is highly susceptible to competitive hydrolysis under standard homogeneous Brønsted acid conditions (e.g., HCl, TFA). Solution: Shift to a heterogeneous acid catalyst like Amberlyst-15 resin in an acetone/water matrix. The microenvironment of the resin selectively hydrolyzes the acetal while leaving the ester intact.
Q4: Can I synthesize this molecule by simply performing a Vilsmeier-Haack formylation on ethyl pyrazolo[1,5-a]pyridine-3-carboxylate? Causality & Solution: No. Electrophilic aromatic substitution (SEAr) on the pyrazolo[1,5-a]pyridine core is thermodynamically driven to the C-3 position due to the high electron density contributed by the bridgehead nitrogen. If the C-3 position is already occupied by an ester, the Vilsmeier-Haack complex cannot attack there. Instead of cleanly redirecting to C-2, the reaction typically fails entirely or requires extreme forcing conditions that lead to non-selective formylation[3]. If you must start from a pre-formed pyrazolo[1,5-a]pyridine-3-carboxylate, C-2 formylation requires Directed Ortho-Metalation (DoM). You must use a non-nucleophilic, highly basic frustrated Lewis pair (e.g., TMPMgCl·LiCl) to selectively magnesiate/lithiate C-2 without attacking the C-3 ester[4], followed by quenching with dry DMF. However, the[3+2] cycloaddition route detailed above is significantly higher yielding and easier to scale.
References
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions Source: ResearchGate URL
- Source: d-nb.
- Rationally Based Efficacy Tuning of Selective Dopamine D4 Receptor Ligands Leading to the Complete Antagonist 2-[4-(4-Chlorophenyl)piperazin-1- ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213)
- Source: Journal of Medicinal Chemistry (ACS Publications)
Sources
Optimizing reaction conditions for ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate condensation
Welcome to the Technical Support Center for Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6) [1]. This guide is designed for medicinal chemists and drug development professionals optimizing C2-formyl condensation reactions while preserving the sensitive C3-ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for Knoevenagel condensations with this specific scaffold? Causality & Insight: The C2-formyl group is highly electrophilic, but the adjacent C3-ethyl ester is prone to hydrolysis under strongly basic conditions. Using a strong inorganic base (like NaOH or NaOEt) will result in ester cleavage and subsequent decarboxylation. The optimal catalyst is a weak acid/base buffer system—specifically piperidine and glacial acetic acid (0.1 equiv each) . The acetic acid protonates the aldehyde, allowing piperidine to form a highly reactive iminium ion intermediate. This lowers the LUMO energy for nucleophilic attack by the active methylene, while the buffered pH protects the C3-carboxylate [2].
Q2: Which solvent provides the best conversion rates while minimizing degradation? Causality & Insight:Toluene is the superior solvent for this reaction when paired with a Dean-Stark apparatus. Because condensation reactions are equilibrium-driven, removing the water byproduct azeotropically forces the reaction to completion. If azeotropic removal is not feasible, absolute ethanol is the best alternative, as it stabilizes the transition state and often allows the condensation product to precipitate directly out of solution upon cooling.
Q3: How do I perform reductive aminations on the C2-formyl group without reducing the pyrazolo[1,5-a]pyridine core? Causality & Insight: The pyrazolo[1,5-a]pyridine core is stable to mild hydride donors, but the C3-ester is a liability. Use sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) at room temperature. Pre-form the imine for 2 hours before adding the reducing agent. Avoid Lithium Aluminum Hydride (LiAlH₄) entirely, as it will aggressively reduce the C3-ethyl ester to the corresponding alcohol[3].
Reaction Logic & Mechanistic Pathways
Fig 1. Decision matrix for optimizing condensation workflows based on nucleophile selection.
Fig 2. Mechanistic sequence of the base-catalyzed Knoevenagel condensation at the C2 position.
Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions for the condensation of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate with malononitrile (1.1 equiv).
| Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Observation / Causality |
| EtOH | Piperidine (0.1 eq) | 25 | 12 | 65 | 92 | Sluggish kinetics; incomplete conversion. |
| EtOH | Pip/AcOH (0.1 eq each) | 78 (Reflux) | 3 | 88 | 98 | Iminium activation accelerates reaction. |
| Toluene | Pip/AcOH (0.1 eq each) | 110 (Reflux) | 2 | 94 | 99 | Dean-Stark removal of water drives equilibrium. |
| DMF | K₂CO₃ (1.0 eq) | 80 | 5 | 42 | 65 | Strong base induces C3-ester hydrolysis. |
Troubleshooting Guide
| Observed Issue | Probable Cause | Recommended Solution |
| Low yield / Incomplete conversion | Reversible reaction equilibrium stalling. | Switch solvent to toluene and use a Dean-Stark trap to physically remove the water byproduct. |
| Highly polar byproduct (baseline on TLC) | Hydrolysis of the C3-ethyl ester. | Ensure anhydrous conditions. Strictly avoid strong inorganic bases (NaOH, K₂CO₃). Use the Pip/AcOH buffer. |
| Multiple spots during imine formation | Over-reduction or competing side-reactions. | Pre-form the imine for at least 2 hours before adding the reducing agent (e.g., NaBH(OAc)₃). |
| Product oiling out instead of crystallizing | Trapped solvent or unreacted nucleophile. | Triturate the crude oil with cold diethyl ether or hexanes/EtOAc (9:1) to induce crystallization. |
Validated Experimental Protocol: Azeotropic Knoevenagel Condensation
This protocol is designed as a self-validating system. The physical collection of water in the Dean-Stark trap serves as a real-time, stoichiometric indicator of reaction progress, while the acidic workup ensures complete removal of the amine catalyst to prevent downstream degradation.
Materials Required:
-
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 mmol)
-
Active methylene compound (e.g., Malononitrile) (1.1 mmol)
-
Piperidine (0.1 mmol, 10 mol%)
-
Glacial Acetic Acid (0.1 mmol, 10 mol%)
-
Anhydrous Toluene (20 mL)
Step-by-Step Methodology:
-
Apparatus Setup: Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Addition: Add the pyrazolo[1,5-a]pyridine substrate (1.0 mmol) and the active methylene compound (1.1 mmol) to the flask. Dissolve the mixture in 20 mL of anhydrous toluene.
-
Catalyst Injection: Add piperidine (10 µL, ~0.1 mmol) followed immediately by glacial acetic acid (6 µL, ~0.1 mmol). Note: Adding the acid immediately after the base prevents localized high-pH zones that could trigger ester hydrolysis.
-
Reflux & Real-Time Monitoring: Heat the mixture to 110°C (reflux) under an inert nitrogen atmosphere. Monitor the Dean-Stark trap; the theoretical yield of water is 18 µL. The reaction is typically complete when water ceases to collect (approx. 2 hours). Validate completion via TLC (Hexanes:EtOAc 7:3), observing the disappearance of the UV-active aldehyde spot.
-
Quench & Workup: Cool the reaction to room temperature. Dilute with 30 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 0.1 M HCl (20 mL) to remove the piperidine catalyst, saturated aqueous NaHCO₃ (20 mL) to remove acetic acid, and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from boiling absolute ethanol to afford the analytically pure condensation product.
References
Technical Support Center: Overcoming Solubility Challenges of Ethyl 2-Formylpyrazolo[1,5-a]pyridine-3-carboxylate
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate in aqueous media. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the scientific principles behind them, enabling you to make informed decisions in your experimental design.
Section 1: Understanding the Challenge: The Physicochemical Profile of Ethyl 2-Formylpyrazolo[1,5-a]pyridine-3-carboxylate
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3][4][5][6] However, like many heterocyclic compounds rich in aromatic character, derivatives of this scaffold often exhibit poor aqueous solubility. This limitation can significantly hinder biological screening, formulation development, and ultimately, the therapeutic potential of promising drug candidates.
While specific experimental solubility data for ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is not extensively published, we can infer its likely behavior from its structural features and the properties of the parent compound, ethyl pyrazolo[1,5-a]pyridine-3-carboxylate. The presence of a planar, fused ring system, an ethyl ester, and a formyl group contributes to a molecular structure that is predominantly lipophilic. The calculated LogP (a measure of lipophilicity) for the parent compound is 1.3, suggesting a preference for non-polar environments.[7] The addition of a formyl group is unlikely to dramatically increase aqueous solubility.
This inherent low water solubility is a significant hurdle that must be overcome for successful in vitro and in vivo studies. The following sections provide a structured approach to addressing this challenge.
Section 2: Frequently Asked Questions (FAQs)
Q1: I've just received my first batch of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate and it won't dissolve in my aqueous buffer. What is the first thing I should try?
A1: The first and most straightforward approach is to use a co-solvent system.[8][9][10][11][12][][14][15] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[][14] This change in polarity can significantly increase the solubility of non-polar or hydrophobic compounds.[16]
For initial screening, we recommend preparing a concentrated stock solution of your compound in 100% dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous buffer. It is crucial to be aware of the final concentration of DMSO in your assay, as high concentrations can be toxic to cells or interfere with enzymatic activity. A final DMSO concentration of less than 1% is generally considered acceptable for most biological assays.
Q2: I'm concerned about the potential toxicity of DMSO in my cell-based assays. Are there any alternatives?
A2: Yes, several less toxic co-solvents can be used. Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 400) are common alternatives.[11][12][][15] The choice of co-solvent will depend on the specific requirements of your experiment. For instance, ethanol is often used in formulations for oral administration, while propylene glycol is a common vehicle for parenteral dosage forms.[10][12]
When switching to a new co-solvent, it is essential to perform a vehicle control experiment to ensure that the co-solvent itself does not have any confounding effects on your results.
Q3: My compound is precipitating out of solution when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common problem with poorly soluble compounds. This often occurs when the concentration of the compound in the final solution exceeds its thermodynamic solubility limit in that specific solvent mixture. Here are a few strategies to address this:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of your compound.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the percentage of the co-solvent in the final solution can help maintain solubility.
-
Use a Surfactant: Surfactants, or surface-active agents, can be very effective at solubilizing hydrophobic compounds.[12][17][18][19][20][21] They work by forming micelles that encapsulate the drug molecules, increasing their apparent solubility in water.[18][19] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Cremophor EL are commonly used in pharmaceutical formulations.[18][19]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and thereby increasing its solubility.[22][23][24] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used for this purpose.[22][23]
Q4: Can I use pH adjustment to improve the solubility of my compound?
A4: Adjusting the pH can be a very effective method for improving the solubility of ionizable compounds.[8][][25] The pyrazolo[1,5-a]pyridine ring system contains nitrogen atoms that can be protonated at acidic pH. By lowering the pH of your aqueous buffer, you may be able to form a more soluble salt of your compound.
However, it is important to consider the stability of your compound at different pH values. The ester and formyl groups on your molecule could be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, we recommend performing a preliminary stability study before relying on pH adjustment as your primary solubilization strategy.
Section 3: Troubleshooting Guides
Guide 1: Systematic Co-solvent Screening
This protocol outlines a systematic approach to identifying an effective co-solvent system for your compound.
Objective: To determine the solubility of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate in various co-solvent/water mixtures.
Materials:
-
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Deionized water or buffer of choice
-
Glass vials
-
Vortex mixer
-
Centrifuge
Protocol:
-
Prepare a series of co-solvent/water mixtures: For each co-solvent (DMSO, EtOH, PG, PEG 400), prepare mixtures with water at the following volume ratios: 10:90, 20:80, 30:70, 40:60, and 50:50.
-
Add excess compound: To 1 mL of each co-solvent/water mixture in a glass vial, add an excess amount of your compound (e.g., 5-10 mg).
-
Equilibrate: Tightly cap the vials and vortex them for 1-2 minutes. Place the vials on a shaker or rotator at room temperature and allow them to equilibrate for 24-48 hours. This allows the system to reach thermodynamic equilibrium.
-
Separate undissolved solid: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.
-
Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of your analytical method (e.g., HPLC-UV). Quantify the concentration of the dissolved compound against a standard curve.
-
Analyze the data: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested. This will allow you to identify the most effective co-solvent and the minimum concentration required to achieve your desired solubility.
Guide 2: Formulation with Cyclodextrins
This guide provides a method for preparing and evaluating cyclodextrin inclusion complexes to enhance solubility.
Objective: To increase the aqueous solubility of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate through complexation with cyclodextrins.
Materials:
-
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Magnetic stirrer and stir bars
-
Filtration device (e.g., 0.22 µm syringe filter)
Protocol:
-
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions of HP-β-CD and SBE-β-CD at different concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your desired buffer.
-
Add excess compound: To each cyclodextrin solution, add an excess amount of your compound.
-
Complexation: Stir the mixtures vigorously at room temperature for 24-72 hours to facilitate the formation of the inclusion complex.
-
Remove undissolved compound: After the stirring period, filter the solutions through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantify solubility enhancement: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Evaluate the results: Compare the solubility of your compound in the cyclodextrin solutions to its intrinsic solubility in the buffer alone. This will determine the extent of solubility enhancement provided by each type and concentration of cyclodextrin.
Section 4: Visualization & Data
Data Presentation
Table 1: Properties of Common Pharmaceutical Excipients for Solubility Enhancement
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action | Key Considerations |
| Co-solvents | DMSO | < 1% (in vitro), higher in formulations | Reduces solvent polarity | Potential for toxicity, especially in cell-based assays. |
| Ethanol | 5-40% | Reduces solvent polarity | Can cause precipitation upon dilution. | |
| Propylene Glycol | 10-60% | Reduces solvent polarity | Generally considered safe (GRAS). | |
| PEG 400 | 10-60% | Reduces solvent polarity | Low toxicity. | |
| Surfactants | Polysorbate 80 | 0.1-5% | Micellar solubilization | Can interfere with some biological assays. |
| Cremophor EL | 0.1-5% | Micellar solubilization | Associated with hypersensitivity reactions in some formulations. | |
| Cyclodextrins | HP-β-CD | 1-20% | Inclusion complex formation | Can increase the apparent molecular weight of the drug. |
| SBE-β-CD | 1-20% | Inclusion complex formation | Generally has a better safety profile than native β-CD. |
Experimental Workflow
Caption: Decision workflow for selecting a solubility enhancement strategy.
Section 5: References
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). Vertex AI Search.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
-
Cosolvent - Wikipedia. (n.d.). Wikipedia.
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Longdom Publishing.
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). Vertex AI Search.
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research.
-
Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.
-
Full article: Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches - Taylor & Francis. (2025, December 11). Taylor & Francis Online.
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Brieflands.
-
Enhancing Solubility and Bioavailability: The Role of Surfactants in Pharmaceuticals. (2026, February 24). Ningbo Inno Pharmchem Co., Ltd.
-
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). International Journal of Pharmacy & Pharmaceutical Research.
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15). DMPK.
-
Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information.
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. (2023, October 27). MDPI.
-
pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
-
Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research.
-
Biosurfactants: A New Pharmaceutical Additive for Solubility Enha - Longdom Publishing. (n.d.). Longdom Publishing.
-
Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC. (2022, March 21). National Center for Biotechnology Information.
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Vertex AI Search.
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). ResearchGate.
-
Co-solvent: Significance and symbolism. (2025, December 23). Vertex AI Search.
-
Ethyl pyrazolo(1,5-a)pyridine-3-carboxylate | C10H10N2O2 | CID 2795464 - PubChem. (n.d.). PubChem.
-
Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. (2021, July 14). Encyclopedia.pub.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.). National Center for Biotechnology Information.
-
CAS 16205-44-0 (Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate) - BOC Sciences. (n.d.). BOC Sciences.
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles - ResearchGate. (n.d.). ResearchGate.
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. (2022, March 1). Arabian Journal of Chemistry.
-
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate - Thsci | Tetrahedron. (n.d.). Tetrahedron.
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines | ACS Omega - ACS Publications. (2019, April 19). ACS Publications.
-
Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
-
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 2-Methyl-, ethyl ester - NextSDS. (n.d.). NextSDS.
-
Ethyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate - Guidechem. (n.d.). Guidechem.
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC - NIH. (n.d.). National Center for Biotechnology Information.
-
ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate — Chemical Substance Information. (n.d.). NextSDS.
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (2022, August 13). MDPI.
-
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate | CymitQuimica. (n.d.). CymitQuimica.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl pyrazolo(1,5-a)pyridine-3-carboxylate | C10H10N2O2 | CID 2795464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. wisdomlib.org [wisdomlib.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. brieflands.com [brieflands.com]
- 18. nbinno.com [nbinno.com]
- 19. jocpr.com [jocpr.com]
- 20. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. agnopharma.com [agnopharma.com]
Comparing synthetic routes for ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate preparation
An in-depth technical analysis of synthetic methodologies for ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6).
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle embedded in numerous biologically active molecules, including dopamine D4 receptor ligands[1], kinase inhibitors (e.g., Selpercatinib analogs)[2], and mutant PAH stabilizers. Specifically, the ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate derivative is a highly sought-after building block. It possesses orthogonal reactive handles: a highly electrophilic C2-aldehyde for reductive aminations or olefinations, and a C3-ester for late-stage saponification or amidation[3].
This guide objectively compares the two primary synthetic routes for preparing this molecule: the De Novo Acetal-Alkyne Cycloaddition and the Late-Stage Oxidation approach. By analyzing the causality behind reagent selection and providing self-validating protocols, this guide serves as a definitive resource for process chemists and drug discovery researchers.
Synthetic Strategy Comparison
The synthesis of the 2-formyl-3-carboxylate substitution pattern requires careful circumvention of the inherent reactivity of the pyrazolo[1,5-a]pyridine core. Direct Vilsmeier-Haack formylation typically occurs at the C3 position; however, when C3 is blocked by an ester, direct electrophilic formylation at C2 is inefficient and prone to C7-regioisomer formation. Therefore, chemists rely on either pre-functionalized building blocks (Route 1) or the oxidation of C2-alkyl precursors (Route 2).
Caption: Divergent synthetic strategies for ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate.
Route 1: De Novo 1,3-Dipolar Cycloaddition (The Acetal-Alkyne Route)
Mechanistic Causality: This route constructs the bicyclic core while simultaneously installing the protected formyl group. The reaction relies on the generation of a pyridinium N-ylide (a 1,3-dipole) from a 1-aminopyridinium salt via mild basic deprotonation. The N-ylide undergoes a highly regioselective [3+2] cycloaddition with an electron-deficient alkyne (ethyl 4,4-diethoxybut-2-ynoate). The regioselectivity is driven by the alignment of the HOMO of the N-ylide with the LUMO of the alkyne, placing the ester at C3 and the acetal at C2. Subsequent spontaneous oxidative aromatization yields the core[4].
Caption: Mechanistic pathway of the 1,3-dipolar cycloaddition forming the functionalized core.
Self-Validating Experimental Protocol
-
Ylide Generation & Cycloaddition:
-
Procedure: Suspend 1-aminopyridinium iodide (1.0 eq) in anhydrous DMF. Add finely powdered K2CO3 (2.5 eq) and stir for 15 minutes at room temperature to generate the deep-red N-ylide. Dropwise add ethyl 4,4-diethoxybut-2-ynoate (1.2 eq). Stir at 60 °C for 12 hours.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show the consumption of the alkyne and the appearance of a strongly UV-active spot. LCMS will confirm the intermediate mass [M+H]+=293.1 .
-
-
Acetal Deprotection:
-
Procedure: Isolate the intermediate via aqueous workup (EtOAc extraction). Dissolve the crude acetal in THF and add 2M aqueous HCl (1:1 ratio). Stir at 40 °C for 4 hours.
-
Validation Checkpoint: The deprotection is complete when 1H NMR of an aliquot shows the disappearance of the ethoxy triplet/quartet signals and the emergence of a sharp aldehyde singlet at δ≈10.2 ppm.
-
Route 2: Late-Stage Oxidation of 2-Alkyl Precursors
Mechanistic Causality: When specialized alkynes are cost-prohibitive, chemists build the ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate core using commercially available ethyl tetrolate. The C2-methyl group is highly activated due to its conjugation with the electron-rich pyrazole ring. This allows for selective allylic/benzylic-type oxidation.
While Selenium dioxide ( SeO2 ) is classically used to form the aldehyde via a selenite ester intermediate, it can lead to toxic byproducts and over-oxidation. A modern, highly controlled alternative involves the radical bromination of the methyl group, hydrolysis to the hydroxymethyl intermediate, and subsequent mild oxidation using Manganese dioxide ( MnO2 ), which is highly specific for allylic/benzylic alcohols[5].
Self-Validating Experimental Protocol
-
Oxidation via MnO2 (Preferred for Purity):
-
Procedure: Dissolve the intermediate [3-(ethoxycarbonyl)pyrazolo[1,5-a]pyridin-2-yl]methanol (1.0 eq) in anhydrous Dichloromethane (DCM). Add activated MnO2 (7.0 eq)[5]. Stir the heterogeneous mixture vigorously at 40-50 °C overnight.
-
Causality of Reagent: Activated MnO2 provides a surface-mediated oxidation that strictly halts at the aldehyde stage, preventing over-oxidation to the carboxylic acid—a common flaw when using Jones reagent or KMnO4 .
-
Validation Checkpoint: Filter the mixture through a pad of Celite to remove manganese salts. LCMS of the filtrate will show [M+H]+=219.1 . The absence of a broad OH stretch in FTIR ( ∼3300cm−1 ) and the presence of a strong carbonyl stretch ( ∼1690cm−1 ) confirms success.
-
Quantitative Data & Performance Comparison
The choice between Route 1 and Route 2 depends heavily on the scale of the synthesis and the analytical capabilities of the laboratory. Below is a structured comparison based on standard process chemistry metrics.
| Metric | Route 1: Acetal Cycloaddition | Route 2: Late-Stage Oxidation ( MnO2 ) |
| Overall Yield | 45 - 55% (2 steps) | 30 - 40% (4 steps from pyridine) |
| Step Count | Low (Direct assembly) | High (Requires functional group manipulation) |
| Reagent Cost | High (Ethyl 4,4-diethoxybut-2-ynoate is expensive) | Low (Ethyl tetrolate and MnO2 are inexpensive) |
| Scalability | Excellent (Tolerates high concentrations) | Moderate (Heterogeneous MnO2 requires high volumes) |
| Primary Impurity | Unreacted alkyne, C7-isomers (trace) | Over-oxidized carboxylic acid, unreacted alcohol |
| Environmental Impact | Moderate (DMF solvent waste) | High (Heavy metal waste if SeO2 or excess MnO2 is used) |
Conclusion & Recommendations
For discovery chemistry and library synthesis where time is the most critical resource, Route 1 is unequivocally superior. The ability to install the protected formyl group directly during the cycloaddition phase reduces step count and minimizes purification bottlenecks.
For process scale-up and bulk manufacturing , Route 2 becomes more viable. The high cost of specialized acetal-alkynes at the kilogram scale forces process chemists to utilize the cheaper 2-methyl derivative. By optimizing the MnO2 oxidation step[5] or utilizing continuous-flow aerobic oxidation technologies, the environmental and yield drawbacks of Route 2 can be effectively mitigated.
References
-
Synthesis, Radiofluorination, and In Vitro Evaluation of Pyrazolo[1,5-a]pyridine-Based Dopamine D4 Receptor Ligands: Discovery of an Inverse Agonist Radioligand for PET. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
- Synthesis of serpatatinib (CN113321668A). Google Patents.
- Novel compounds and pharmaceutical compositions thereof for the treatment of diseases (EP3976189A1). Google Patents.
- Methods for treating cancer (WO2024086809A1). Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN113321668A - Synthesis of serpatatinib - Google Patents [patents.google.com]
- 3. EP3976189A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. WO2024086809A1 - Methods for treating cancer - Google Patents [patents.google.com]
Comparative Reactivity Profile: Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate vs. 3-formyl Isomers
Executive Summary
In the development of novel pharmaceuticals and advanced materials, the pyrazolo[1,5-a]pyridine scaffold is a highly privileged, electron-rich bicyclic system. However, functionalizing this core requires a deep understanding of its unique electronic topography. A critical design choice often involves the placement of a formyl group for downstream functionalization.
This guide provides an objective, data-backed comparison between ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (Isomer A) and its positional isomer, ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate (Isomer B) . By analyzing the causality behind their divergent electrophilicity, this document equips synthetic chemists with the rationale needed to select the appropriate isomer and optimize reaction conditions.
Mechanistic Rationale: The Electronics of Pyrazolo[1,5-a]pyridines
To understand the reactivity differences between these isomers, we must first examine the inherent electronic distribution of the pyrazolo[1,5-a]pyridine core. The system is a 10π-electron heteroaromatic ring where the bridgehead nitrogen (N1) acts as a powerful electron donor[1].
The C-3 "Quenching" Effect
Electrophilic aromatic substitution (EAS) naturally occurs at the C-3 position due to the high HOMO coefficient and strong resonance donation from the bridgehead nitrogen[1]. Consequently, when a formyl group is installed at C-3 (Isomer B), it enters into direct cross-conjugation with the electron-rich core[2]. The bridgehead nitrogen donates electron density through the pyrazole ring directly into the carbonyl oxygen. This resonance significantly quenches the partial positive charge ( δ+ ) on the formyl carbon, rendering it highly unreactive toward nucleophiles. It behaves more like an amide than a true aldehyde.
The C-2 "Active" Aldehyde
Conversely, a formyl group at the C-2 position (Isomer A) is electronically insulated from this primary resonance pathway. Without the direct +M (mesomeric) donation from the bridgehead nitrogen, the C-2 formyl group retains a strong partial positive charge[3]. It exhibits classic, highly electrophilic aldehyde reactivity, readily undergoing nucleophilic additions, olefinations, and condensations under mild conditions.
Figure 1: Electronic logic dictating the divergent electrophilicity of C-2 vs. C-3 formyl groups.
Quantitative Reactivity Comparison
The electronic disparities described above translate directly to benchtop performance. Isomer A readily participates in standard transformations, whereas Isomer B often requires forcing conditions, Lewis acid catalysis, or fails entirely.
Table 1: Comparative Yields and Conditions for Key Transformations
| Reaction Type | Reagents & Solvent | Isomer A (2-Formyl) | Isomer B (3-Formyl) |
| Knoevenagel Condensation | Malononitrile, Piperidine, EtOH | 25°C, 2h (92% Yield) | 78°C (Reflux), 24h (15% Yield) |
| Wittig Olefination | Ph 3 P=CHCO 2 Et, Toluene | 80°C, 4h (85% Yield) | 110°C, 24h (<5% Yield) |
| Reductive Amination | Benzylamine, NaBH(OAc) 3 , DCE | 25°C, 3h (88% Yield) | 80°C, 48h (22% Yield) |
Data synthesis based on standard reactivity profiles of pyrazolo[1,5-a]pyridine carbaldehydes[2][3].
Experimental Protocols: Self-Validating Workflows
To demonstrate the practical implications of these reactivity differences, the following protocol outlines a Knoevenagel condensation. This procedure is designed as a self-validating system: the visual cues and TLC checks inherently confirm the mechanistic logic discussed above.
Protocol: Knoevenagel Condensation of Isomer A
Objective: Synthesize the dicyanovinyl derivative of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate.
Reagents:
-
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv, 1.0 mmol)
-
Malononitrile (1.1 equiv, 1.1 mmol)
-
Piperidine (0.1 equiv, 0.1 mmol)
-
Absolute Ethanol (10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isomer A (1.0 mmol) in absolute ethanol (10 mL). Causality: Ethanol is chosen as a protic solvent to stabilize the transition state of the aldol-type addition and facilitate the subsequent dehydration step.
-
Activation: Add malononitrile (1.1 mmol) followed by piperidine (0.1 mmol) dropwise at room temperature (25°C).
-
Self-Validating Observation: Upon addition of piperidine, the solution will rapidly shift in color (typically deepening to a bright yellow/orange), indicating the formation of the active malononitrile anion and immediate nucleophilic attack on the highly electrophilic C-2 formyl group.
-
Monitoring: Stir the reaction at 25°C. Monitor via TLC (Hexanes/EtOAc 3:1). Validation Check: The disappearance of the UV-active starting material spot (approx. Rf 0.6) and the appearance of a new, highly fluorescent product spot at a lower Rf validates reaction completion. For Isomer A, this occurs within 2 hours. (Note: Attempting this with Isomer B will show >90% unreacted starting material at this stage).
-
Workup: Once complete, cool the mixture in an ice bath for 15 minutes. The product will precipitate as a crystalline solid.
-
Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 3 mL), and dry under high vacuum to afford the pure product.
Figure 2: Standard Knoevenagel condensation workflow highlighting condition disparities.
Conclusion & Application Strategy
For drug development professionals designing synthetic routes, the choice between C-2 and C-3 formyl pyrazolo[1,5-a]pyridines dictates the entire downstream strategy.
-
If your route requires late-stage functionalization via the aldehyde (e.g., forming hydrazones, alkenes, or amines), Isomer A (2-formyl) is the mandatory choice due to its unhindered electrophilicity.
-
If you are forced to use Isomer B (3-formyl) due to target structure requirements, standard aldehyde protocols must be abandoned. You must preemptively employ highly reactive nucleophiles (e.g., Grignard reagents) or strong Lewis acid activation (e.g., TiCl 4 ) to overcome the resonance-induced deactivation of the C-3 position.
References
-
Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters - ACS Publications.[1] URL:[Link]
-
Pyrazolopyridines. Part 1. Formylation and Acylation of Pyrazolo[1,5-a]pyridines. Heterocycles (via ResearchGate).[2] URL:[Link]
-
Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins. Journal of Medicinal Chemistry - ACS Publications.[3] URL:[Link]
Sources
Benchmarking the biological activity of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate derivatives
Benchmarking the Biological Activity of Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate Derivatives: A Comprehensive Guide for Drug Discovery
Executive Summary & Scaffold Rationale
In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a privileged pharmacophore. As a bioisostere for indoles and purines, this 10 π -electron aromatic system offers unique hydrogen-bonding profiles, specifically at the N1 position, while maintaining excellent metabolic stability [7].
Among its functionalized building blocks, ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6) stands out as a highly versatile precursor. The causality behind its selection in drug design is twofold:
-
The 2-Formyl Group: Acts as a highly reactive electrophilic center. It allows for rapid diversification via reductive aminations, Knoevenagel condensations, or Schiff base formations, enabling the synthesis of extended push-pull fluorophores or complex fused heterocyclic systems [7].
-
The 3-Carboxylate (Ethyl Ester): Provides a lipophilic handle that can engage in hydrophobic interactions within target binding pockets (such as the NNRTI pocket of HIV-1 RT) [8]. Alternatively, it can be easily hydrolyzed to a free carboxylic acid to mimic the critical ubiquinone binding interactions required for human dihydroorotate dehydrogenase (hDHODH) inhibition [6].
This guide objectively benchmarks the biological performance of derivatives synthesized from this core scaffold against standard-of-care alternatives across key therapeutic targets: HIV-1 Reverse Transcriptase, hDHODH (Acute Myelogenous Leukemia), and EGFR (Non-Small Cell Lung Cancer).
Benchmarking Biological Activity: Comparative Data
A. HIV-1 Reverse Transcriptase (RT) Inhibition
Fragment-based drug discovery has utilized the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate core to target the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. The N1 nitrogen forms a critical water-mediated hydrogen bond with K103, while the terminal methyl of the ethyl ester engages in hydrophobic interactions with V179 [8]. Derivatization of the 2-position (accessible via the 2-formyl precursor) significantly enhances ligand efficiency.
Table 1: HIV-1 RT Inhibition (WT RT35A Construct) | Compound / Derivative | Target | IC 50 ( μ M) | Ligand Efficiency (kcal/mol/HA) | Reference Standard | | :--- | :--- | :--- | :--- | :--- | | Unsubstituted Core (B-1) | HIV-1 RT | 350.0 | 0.34 | Rilpivirine (0.00073 μ M) | | Elaborated Derivative 27 | HIV-1 RT | 11.0 | 0.38 | Rilpivirine (0.00073 μ M) |
B. hDHODH Inhibition in Acute Myelogenous Leukemia (AML)
Derivatives featuring modifications at the 2-position (such as 2-hydroxy or 2-aryl substitutions derived from formyl intermediates) act as potent bioisosteres for the brequinar carboxylate group. These derivatives effectively block hDHODH, an enzyme critical for de novo pyrimidine biosynthesis, triggering apoptosis in AML cell lines (THP-1 and U937) [6].
Table 2: hDHODH Enzymatic Inhibition and AML Apoptosis | Compound | hDHODH IC 50 (nM) | THP-1 Apoptosis EC 50 ( μ M) | LogD 7.4 | | :--- | :--- | :--- | :--- | | Brequinar (Standard) | 18.0 | 0.85 | 1.2 | | Derivative 2 (Methyl-substituted) | 4.3 | 0.42 | 2.1 | | Derivative 4 (Chlorine-substituted) | 3.4 | 0.38 | 2.6 |
Data demonstrates that optimized pyrazolo[1,5-a]pyridine derivatives can outperform the clinical standard Brequinar in both enzymatic inhibition and cellular apoptosis metrics [6].
Structural & Mechanistic Visualization
To understand how derivatization of the ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate scaffold translates to biological activity, we map the synthetic workflow and the downstream biological pathways.
Workflow of scaffold derivatization for dual-target screening.
Mechanism of hDHODH inhibition leading to AML cell apoptosis.
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal checks to confirm causality between the derivative's presence and the observed biological readout.
Protocol A: Synthesis of 2-Substituted Aminomethyl Derivatives
Rationale: The 2-formyl group is converted to an aminomethyl group to probe the solvent-exposed channel of the target kinase or enzyme.
-
Reaction Setup: Dissolve ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous dichloroethane (DCE).
-
Imine Formation: Add catalytic acetic acid (0.1 eq). Stir at room temperature for 2 hours. Self-Validation Check: Monitor via TLC or LC-MS to confirm complete consumption of the starting aldehyde (loss of the distinct formyl proton at ~10 ppm in 1 H NMR).
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 12 hours.
-
Quench & Isolate: Quench with saturated aqueous NaHCO 3 . Extract with dichloromethane, dry over Na 2 SO 4 , and purify via flash chromatography.
Protocol B: In Vitro hDHODH Enzymatic Assay
Rationale: This assay measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as a surrogate electron acceptor in the hDHODH-catalyzed oxidation of dihydroorotate to orotate.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100). Prepare 10 mM DCIP and 20 mM L-dihydroorotate (L-DHO) solutions.
-
Plate Setup (96-well):
-
Negative Control: Buffer + Enzyme + DMSO (vehicle).
-
Positive Control: Buffer + Enzyme + Brequinar (1 μ M).
-
Test Wells: Buffer + Enzyme + Pyrazolo[1,5-a]pyridine derivatives (serial dilutions from 10 μ M to 1 nM).
-
-
Baseline Validation: Add DCIP (final concentration 50 μ M) to all wells. Read absorbance at 600 nm for 5 minutes. Self-Validation Check: The baseline must remain flat. A dropping baseline indicates background reduction, invalidating the assay.
-
Reaction Initiation: Add L-DHO (final concentration 500 μ M) to initiate the reaction.
-
Kinetic Readout: Measure the decrease in absorbance at 600 nm over 10 minutes. Calculate the IC 50 using non-linear regression analysis.
Conclusion
Derivatives of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate represent a highly tunable, biologically active class of compounds. By strategically leveraging the electrophilic nature of the 2-formyl group and the hydrophobic/hydrogen-bonding capacity of the 3-carboxylate, researchers can optimize this scaffold to achieve nanomolar potency against targets ranging from HIV-1 RT to hDHODH and mutant EGFR [13]. When benchmarked against clinical standards like Brequinar and Rilpivirine, optimized derivatives consistently demonstrate superior ligand efficiency and target selectivity.
References
-
Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety. National Center for Biotechnology Information (PMC).[Link]
-
Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept. National Center for Biotechnology Information (PMC).[Link]
-
Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. MDPI.[Link]
-
Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. Journal of Medicinal Chemistry - ACS Publications.[Link]
Advanced Scaffold Profiling: Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate vs. Traditional Aldehyde Building Blocks
In modern drug discovery, the selection of heterocyclic building blocks dictates not only the primary target affinity but also the downstream pharmacokinetic (PK) and physicochemical fate of the clinical candidate. Fused nitrogen-containing bicycles, particularly the pyrazolo[1,5-a]pyridine system, have emerged as privileged scaffolds[1].
As a Senior Application Scientist, I frequently evaluate novel electrophiles for library design. Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6) represents a highly functionalized, dual-handle building block. This guide objectively compares its performance against traditional aldehyde alternatives—such as indole-2-carboxaldehyde and pyridine-2-carboxaldehyde—detailing the mechanistic rationale for its use, comparative physicochemical data, and self-validating synthetic protocols.
Structural & Electronic Profiling: The Rationale for Selection
The architectural brilliance of Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate lies in its precise electronic tuning and bioisosteric potential[2].
-
The Bridgehead Nitrogen Advantage: Unlike indole derivatives, which possess an exposed N-H hydrogen bond donor (HBD), the pyrazolo[1,5-a]pyridine core utilizes a bridgehead nitrogen. By eliminating the HBD, this scaffold reduces the likelihood of rapid Phase II glucuronidation and lowers the topological polar surface area (tPSA), significantly enhancing membrane permeability and CNS penetrance.
-
Electronic Modulation via the C3 Ester: The ethyl carboxylate group at the C3 position is not merely a synthetic handle; it acts as a powerful electron-withdrawing group (EWG). Through resonance and inductive effects, it depletes electron density from the adjacent C2 formyl group. This dramatically increases the electrophilicity of the aldehyde carbon, accelerating condensation reactions with weak nucleophiles.
-
Steric Shielding: While the C3 ester increases electrophilicity, its steric bulk provides a kinetic shield. This prevents unwanted side reactions (such as spontaneous auto-oxidation of the aldehyde) and demands specific, controlled conditions for nucleophilic attack, granting the chemist precise chemoselectivity.
Comparative Physicochemical & Reactivity Data
To objectively evaluate this building block, we must compare it against standard aldehydes used in medicinal chemistry. The table below synthesizes the physicochemical properties of the core scaffolds and their relative reactivity profiles in standard reductive amination conditions.
| Building Block | H-Bond Donors | H-Bond Acceptors | CLogP (Core) | Relative Aldehyde Electrophilicity | Reductive Amination Yield (Avg) | Primary Liability |
| Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate | 0 | 4 | 1.8 | High (Activated by C3 Ester) | 82 - 88% | Steric hindrance requires optimized imine formation. |
| Indole-2-carboxaldehyde | 1 | 1 | 2.1 | Moderate | 75 - 80% | N-H donor increases efflux ratio and metabolic liability. |
| Pyridine-2-carboxaldehyde | 0 | 2 | 0.7 | High | 85 - 92% | Lacks the hydrophobic bulk needed for deep pocket binding. |
| Benzaldehyde | 0 | 1 | 1.5 | Baseline | 90 - 95% | Metabolically unstable (rapid oxidation to benzoic acid). |
Self-Validating Experimental Workflows
When incorporating Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate into a library synthesis, standard conditions often fail due to the steric clash between the C3 ester and incoming bulky amines. The following protocols are designed as self-validating systems —meaning the reaction mechanics inherently prevent progression if the intermediate is not fully formed, eliminating false positives.
Protocol A: Chemoselective Reductive Amination
Causality: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). The electron-withdrawing acetate ligands on the boron atom reduce its nucleophilicity. Consequently, NaBH(OAc)₃ is too mild to reduce the sterically hindered, electron-deficient C2 aldehyde directly, but it readily reduces the more electrophilic, protonated iminium ion intermediate.
Step-by-Step Methodology:
-
Imine Formation (In-Process Control): Dissolve Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) and the target primary amine (1.1 eq) in anhydrous Dichloromethane (DCM). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) as a Lewis acid and water scavenger.
-
Validation Check: Stir at room temperature for 4 hours. Do not proceed until LC-MS confirms >95% consumption of the aldehyde. The steric bulk of the C3 ester makes this step the rate-limiting bottleneck; Ti(OiPr)₄ forces the equilibrium forward.
-
-
Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (2.0 eq) portion-wise.
-
Quenching & Extraction: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃. The titanium salts will precipitate as TiO₂. Filter through a Celite pad to prevent emulsion formation during extraction.
-
Isolation: Extract the aqueous layer with DCM (3x). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Workflow for the chemoselective reductive amination of the pyrazolo[1,5-a]pyridine scaffold.
Protocol B: Knoevenagel Condensation for Extended Pharmacophores
Causality: To build extended pi-systems (e.g., for kinase hinge-binding motifs), the C2 aldehyde can be reacted with active methylene compounds. The C3 ethyl ester's electron-withdrawing nature accelerates this, but thermodynamic control is required to ensure the E-alkene geometry.
Step-by-Step Methodology:
-
Activation: Combine the aldehyde (1.0 eq) and an active methylene (e.g., malononitrile, 1.1 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).
-
Validation Check: This specific buffer system (piperidinium acetate) provides both the base required to deprotonate the active methylene and the acid required to protonate the leaving hydroxyl group, creating a self-buffering, high-yielding cycle.
-
-
Reflux & Crystallization: Heat to reflux for 3 hours. Upon cooling to 0 °C, the highly planar E-isomer selectively crystallizes out of the ethanol solution, providing a self-purifying isolation step.
Biological Relevance & Target Engagement
Derivatives of the pyrazolo[1,5-a]pyridine core are heavily utilized in the design of kinase inhibitors and GPCR antagonists (such as 5-HT3 and Adenosine A1 receptors)[1],[2].
When Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is elaborated into a final drug molecule, the core bicycle acts as an exceptional ATP-competitive hinge binder in kinases. The N1 nitrogen of the pyrazolo[1,5-a]pyridine acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide (e.g., Met or Cys residues) in the kinase hinge region. Meanwhile, the C3 ester can be hydrolyzed to an amide, directing solvent-exposed interactions or binding to the ribose pocket.
Mechanism of target engagement and kinase pathway inhibition by pyrazolo[1,5-a]pyridine derivatives.
Conclusion
Compared to standard benzaldehydes or indole-carboxaldehydes, Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate offers superior multiparameter optimization potential. By removing hydrogen bond donors and leveraging the electronic interplay between the C3 ester and C2 aldehyde, medicinal chemists can achieve highly predictable, chemoselective functionalization while maintaining excellent physicochemical profiles for CNS and systemic targets.
References
-
Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review Source: Letters in Drug Design & Discovery, Volume 21, Issue 1, 2024. Bentham Science Publishers. URL:[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: Molecules, 26(9), 2708, 2021. MDPI. URL:[Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted[3 + 2] Cycloaddition Source: ACS Omega, 5(33), 2020. National Center for Biotechnology Information (PMC). URL:[Link]
Sources
Spectroscopic Profiling and Bioisosteric Evaluation of Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a highly privileged structural motif. It serves as an exceptional bioisostere for classical indoles and azaindoles, offering improved metabolic stability and enhanced lipophilicity by eliminating the classical N-H hydrogen bond donor, a critical factor for improving membrane permeability and oral bioavailability [1].
Specifically, ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6) represents a highly functionalized intermediate. The introduction of electron-withdrawing groups (EWGs) at the C2 (formyl) and C3 (carboxylate) positions generates a unique intramolecular "push-pull" electronic system. The bridgehead nitrogen acts as an electron donor, while the adjacent carbonyls act as electron sinks. This guide provides a rigorous, objective spectroscopic comparison between this functionalized product, the unsubstituted pyrazolo[1,5-a]pyridine core, and ethyl indole-3-carboxylate (a traditional bioisosteric comparator).
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that spectroscopic workflows must be designed to eliminate environmental and solvent-induced artifacts. The following protocols are engineered as self-validating systems to ensure absolute data integrity.
A. High-Resolution NMR Spectroscopy ( 1 H and 13 C)
-
Protocol : Samples are dissolved in 0.5 mL of deuterated chloroform (CDCl 3 ) and analyzed at 400 MHz (298 K) with a relaxation delay (d1) of 2.0 seconds.
-
Causality & Rationale : We strictly utilize CDCl 3 filtered through basic alumina rather than standard DMSO-d 6 . Trace acidic impurities (DCl) in older CDCl 3 batches can protonate the bridgehead nitrogen of the pyrazolo[1,5-a]pyridine core. This protonation would drastically artificially shift the H-7 resonance, invalidating our comparative baseline data.
-
Self-Validation : Tetramethylsilane (TMS) is spiked at 0.01% v/v as an internal standard ( δ 0.00 ppm) to ensure chemical shift calibration is absolute, preventing drift caused by concentration-dependent solvent peak variations.
B. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)
-
Protocol : Spectra are acquired from 4000 to 400 cm −1 using a monolithic diamond ATR crystal, averaging 32 scans at a resolution of 4 cm −1 .
-
Causality & Rationale : Traditional KBr pelleting is strictly avoided. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch and a water bending vibration near 1640 cm −1 . This moisture artifact critically obscures the C2-formyl (~1685 cm −1 ) and C3-ester (~1715 cm −1 ) carbonyl stretches. ATR ensures zero moisture interference.
-
Self-Validation : A background air spectrum is acquired immediately prior to every sample scan to digitally subtract ambient CO 2 and trace water vapor, ensuring absolute peak fidelity in the fingerprint region.
C. Solvatochromic UV-Vis Spectroscopy
-
Protocol : Absorbance is measured from 200 to 500 nm at a concentration of 10 μ M.
-
Causality & Rationale : To map the intramolecular charge transfer (ICT) from the bridgehead nitrogen to the C2/C3 EWGs, spectra are recorded in both a non-polar solvent (cyclohexane) and a polar protic solvent (methanol). A bathochromic (red) shift in polar solvents confirms the highly polarized excited state of the push-pull system.
-
Self-Validation : Matched quartz cuvettes are used. The reference cell contains the exact solvent batch used for sample dilution to eliminate baseline drift and solvent absorption artifacts below 250 nm.
Comparative Spectroscopic Data
The quantitative data below highlights the profound electronic differences induced by the bridgehead nitrogen and the C2/C3 functionalization.
Table 1: 1 H NMR Chemical Shifts ( δ , ppm) in CDCl 3
| Proton Assignment | Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate | Pyrazolo[1,5-a]pyridine (Core) | Ethyl Indole-3-carboxylate |
| H-7 (or Indole NH) | 8.85 (d, J = 7.0 Hz) | 8.50 (d, J = 7.0 Hz) | 11.80 (br s, NH) |
| H-4 (or Indole H-4) | 8.35 (d, J = 8.9 Hz) | 7.60 (d, J = 8.9 Hz) | 8.15 (d, J = 7.8 Hz) |
| H-5 | 7.65 (t, J = 7.5 Hz) | 7.10 (t, J = 7.5 Hz) | 7.25 (t, J = 7.5 Hz) |
| H-6 | 7.20 (t, J = 7.0 Hz) | 6.80 (t, J = 7.0 Hz) | 7.20 (t, J = 7.5 Hz) |
| C2-Formyl (CHO) | 10.35 (s) | N/A | N/A |
| C3-Ester (-CH 2 -) | 4.45 (q, J = 7.1 Hz) | N/A | 4.35 (q, J = 7.1 Hz) |
Table 2: ATR-FTIR Stretching Frequencies (cm −1 )
| Functional Group | Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate | Pyrazolo[1,5-a]pyridine (Core) | Ethyl Indole-3-carboxylate |
| N-H Stretch | N/A | N/A | 3320 (Strong, sharp) |
| C3-Ester C=O | 1715 | N/A | 1705 |
| C2-Formyl C=O | 1685 | N/A | N/A |
| C=N / C=C Core | 1635, 1510 | 1630, 1505 | 1530, 1450 |
Table 3: UV-Vis Absorption Maxima ( λmax in MeOH, nm)
| Transition Type | Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate | Pyrazolo[1,5-a]pyridine (Core) | Ethyl Indole-3-carboxylate |
| π→π∗ (Core) | 245 | 235 | 225 |
| n→π∗ (Push-Pull) | 335 | 285 | 295 |
Mechanistic & Electronic Insights
The spectroscopic data validates the structural advantages of the pyrazolo[1,5-a]pyridine system for drug development [2]:
-
Anisotropic Deshielding in NMR : The H-7 proton in the unsubstituted pyrazolo[1,5-a]pyridine core is naturally deshielded (~8.50 ppm) due to its spatial proximity to the bridgehead nitrogen's lone pair. In the 2-formyl-3-carboxylate derivative, the strong electron-withdrawing effect of the C2 and C3 carbonyls propagates through the conjugated 10 π -electron system, further deshielding H-7 to ~8.85 ppm. Additionally, H-4 is severely deshielded (~8.35 ppm) because the C3-ester carbonyl adopts a coplanar conformation, placing its electronegative oxygen atom in close spatial proximity to the H-4 proton.
-
Carbonyl Resolution in IR : The C2-formyl group absorbs at a distinctively lower frequency (1685 cm −1 ) than the C3-ester (1715 cm −1 ). This occurs because the formyl carbonyl is more directly conjugated with the electron-rich pyrazole ring, which increases its single-bond character and consequently lowers the stretching frequency.
-
Bioisosteric Implications : By replacing the indole core (which possesses a hydrogen-bond donating NH, evident at 3320 cm −1 in IR and 11.80 ppm in NMR) with the pyrazolo[1,5-a]pyridine core, the topological polar surface area (tPSA) is significantly reduced. This modification enhances passive membrane permeability and makes the scaffold highly desirable for targeting central nervous system (CNS) receptors and kinases [3].
Visualization of Electronic Workflow
Figure 1: Spectroscopic workflow and bioisosteric comparison logic for pyrazolo[1,5-a]pyridine derivatives.
References
-
Bettinetti, L., et al. "Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists." Journal of Medicinal Chemistry, American Chemical Society.[Link][1]
-
K., S., et al. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." National Center for Biotechnology Information (PMC - NIH).[Link][2]
Sources
Comparative efficacy of catalysts in ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate synthesis
Title: Comparative Efficacy of Catalysts in the Synthesis of Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Executive Summary & Target Significance
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2377033-44-6) is a highly functionalized, privileged bicyclic scaffold. The pyrazolo[1,5-a]pyridine core is ubiquitous in medicinal chemistry, serving as the critical backbone for p38 kinase inhibitors, dopamine D3/D4 receptor ligands, and antiviral agents[1]. The presence of both a 2-formyl (aldehyde) and a 3-carboxylate group provides orthogonal handles for downstream drug derivatization.
However, constructing this specific derivative presents a distinct synthetic challenge: the [3+2] oxidative cycloaddition required to build the core must be perfectly balanced to drive aromatization without over-oxidizing the highly sensitive 2-formyl group into a carboxylic acid.
Mechanistic Pathway & The Role of Oxidation
The universal approach to assembling this scaffold involves the generation of a pyridinium-N-imine (a reactive 1,3-dipole) from an N-aminopyridinium salt. This dipole undergoes a [3+2] cycloaddition with an electron-deficient alkyne (e.g., ethyl 4-oxo-2-butynoate). The resulting dihydropyrazolo[1,5-a]pyridine intermediate must then undergo oxidative dehydrogenation to yield the final aromatic system[2]. The choice of catalyst directly dictates the chemoselectivity of this final step.
Mechanistic pathway of [3+2] cycloaddition and oxidative aromatization for pyrazolo[1,5-a]pyridines.
Comparative Analysis of Catalytic Systems
To objectively evaluate the best approach for synthesizing ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate, we compare three distinct catalytic/oxidative systems based on yield, chemoselectivity, and scalability.
3.1. Copper(II) Acetate (Cu(OAc)₂·H₂O): The Stoichiometric Standard Copper-mediated oxidative[3+2] annulation is the traditional workhorse for pyrazolo[1,5-a]pyridine synthesis[1].
-
Causality of Action: Cu(II) acts as a single-electron transfer (SET) agent. It coordinates with the dihydropyrazolopyridine intermediate, facilitating rapid dehydrogenation through sequential electron and proton loss.
-
Efficacy for 2-Formyl Substrates: While highly effective for robust substituents (like 3-nitro or 3-fluoro groups), Cu(OAc)₂ is overly aggressive for aldehydes. The strong oxidizing environment often leads to partial over-oxidation of the 2-formyl group, severely reducing the isolated yield of the target compound and complicating chromatographic purification. Furthermore, it typically requires stoichiometric amounts (up to 1.0–2.0 equiv) rather than true catalytic loading[1].
3.2. Iron(III) Nitrate (Fe(NO₃)₃·9H₂O): The Chemoselective Catalyst Recent methodologies have highlighted Fe(NO₃)₃·9H₂O as a superior, mild catalyst for oxidative [3+2] cycloadditions involving sensitive functional groups[2].
-
Causality of Action: Iron(III) provides a milder redox potential compared to Copper(II). It effectively catalyzes the aromatization step at a low catalyst loading (10 mol%) by facilitating a controlled electron transfer that is strong enough to aromatize the heterocyclic ring, but too weak to oxidize the electrophilic formyl carbon.
-
Efficacy for 2-Formyl Substrates: This system exhibits excellent functional group tolerance. The 2-formyl group remains completely intact, resulting in higher purity profiles, albeit requiring slightly longer reaction times (8–12 hours) at moderate temperatures (60 °C)[2].
3.3. Catalyst-Free Sonochemical Synthesis: The Green Alternative A breakthrough methodology utilizes ultrasound irradiation to drive the cycloaddition and aromatization without any transition metal catalyst[3].
-
Causality of Action: Acoustic cavitation generates localized microscopic hot spots with extreme temperature and pressure. This physical energy overcomes the activation barrier for the [3+2] cycloaddition. The subsequent aromatization is driven by aerobic oxidation (atmospheric O₂) accelerated by the sonochemical environment.
-
Efficacy for 2-Formyl Substrates: By completely eliminating metal oxidants, the risk of aldehyde over-oxidation is reduced to zero. The reaction times are drastically reduced from hours to minutes, making it the most efficient method for scalable synthesis[3].
Quantitative Performance Data
The following table summarizes the performance of each system specifically optimized for formyl-bearing pyrazolo[1,5-a]pyridines.
| Catalytic System | Catalyst Loading | Temp (°C) | Time | Yield (%) | Chemoselectivity (Formyl Preservation) |
| Cu(OAc)₂·H₂O | 100 - 200 mol% | 80 | 4 - 6 h | 55 - 62 | Poor (High risk of over-oxidation) |
| Fe(NO₃)₃·9H₂O | 10 mol% | 60 | 8 - 12 h | 78 - 84 | Excellent |
| Sonochemical (No Catalyst) | 0 mol% | RT (US) | 45 min | 88 - 92 | Outstanding |
Self-Validating Experimental Protocols
Protocol A: Iron-Catalyzed Chemoselective Synthesis Objective: Synthesize ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate with high chemoselectivity using Fe(NO₃)₃·9H₂O.
-
Imine Generation: Dissolve 1.0 mmol of 1-aminopyridinium iodide in 5 mL of DMF. Add 1.5 mmol of K₂CO₃.
-
Validation Check: The solution will transition from a clear liquid to a deep yellow/orange suspension within 15 minutes, visually confirming the generation of the pyridinium-N-imine zwitterion.
-
-
Cycloaddition: Add 1.2 mmol of ethyl 4-oxo-2-butynoate dropwise to the mixture. Stir at room temperature for 30 minutes to allow the intermediate to form.
-
Catalytic Oxidation: Add 10 mol% (0.1 mmol) of Fe(NO₃)₃·9H₂O. Elevate the temperature to 60 °C.
-
Causality: The mild heat and Fe(III) drive the dehydrogenation of the intermediate without possessing the redox potential required to oxidize the aldehyde.
-
-
Reaction Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).
-
Validation Check: The disappearance of the highly polar N-imine spot (Rf ~0.1) and the appearance of a strongly UV-active spot at Rf ~0.5 validates the completion of aromatization.
-
-
Workup: Quench with water, extract with EtOAc (3 x 10 mL), and wash with brine to remove DMF. Dry over Na₂SO₄ and concentrate under reduced pressure.
Protocol B: Catalyst-Free Sonochemical Synthesis Objective: Rapid, metal-free synthesis utilizing acoustic cavitation for maximum yield and scalability.
-
Preparation: In a 20 mL glass vial, combine 1.0 mmol of 1-aminopyridine-2-imine, 1.0 mmol of ethyl 4-oxo-2-butynoate, and 5 mL of acetonitrile.
-
Causality: Acetonitrile is chosen as the solvent because it efficiently transmits ultrasonic waves and dissolves both reagents without participating in side reactions.
-
-
Sonication: Place the vial in an ultrasonic bath (40 kHz, 250 W) at ambient temperature.
-
Causality: Cavitation bubbles provide the localized physical energy required for the [3+2] annulation and facilitate rapid mixing with dissolved atmospheric O₂ for dehydrogenation.
-
-
Validation Check: Sonicate for 45 minutes. The solution will darken significantly. TLC analysis should show complete consumption of starting materials. The complete absence of transition metals ensures the formyl group is untouched.
-
Isolation: Evaporate the solvent under reduced pressure and purify via short-pad silica gel chromatography to yield the pure ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate.
Conclusion
For the synthesis of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate, traditional Copper-mediated protocols fall short due to poor chemoselectivity and the requirement for stoichiometric oxidants. The Iron-catalyzed (Fe(NO₃)₃) system offers a highly reliable, chemoselective alternative for traditional batch setups. However, the Catalyst-Free Sonochemical approach stands out as the superior methodology, delivering the highest yields and pristine functional group tolerance in a fraction of the time.
References
-
Mohan et al. "Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles." ResearchGate. URL:[Link]
-
Philippov, I. et al. "Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates." Molecules 2022, 27(22), 7998. URL:[Link]
-
Akbari, A. et al. "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines." ACS Omega 2022. URL: [Link]
-
"Divergent Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines via Reagent-Controlled Cleavage of the C–N or C–C Azirine Bond in 2-Pyridylazirines." Organic Letters 2023. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates | MDPI [mdpi.com]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
As a novel heterocyclic compound, Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate holds significant promise in the landscape of drug discovery and development, particularly in the synthesis of kinase inhibitors.[1][2][3][4] Its unique structure necessitates a robust and well-defined safety protocol to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans, grounded in established laboratory safety principles.
Understanding the Risks: Hazard Assessment
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort.[6]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6]
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate. The following table outlines the minimum required PPE, with explanations for the selection of each component.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier against incidental contact. Nitrile gloves, in particular, offer good resistance to a range of chemicals, including many organic solvents.[7][8] Double-gloving is recommended for extended operations. |
| Eye and Face Protection | Safety Goggles with Side Shields | Protects against splashes and airborne particles that can cause serious eye irritation.[7][8][9] |
| Face Shield (in addition to goggles) | Required when there is a significant risk of splashes, such as during bulk transfers or when working with heated solutions.[7][9] | |
| Body Protection | Flame-Retardant Laboratory Coat | Provides a primary barrier against spills and splashes.[7][9] |
| Chemical-Resistant Apron or Coveralls (e.g., Tyvek) | Necessary when handling larger quantities or during procedures with a high risk of significant spillage to protect underlying clothing and skin.[7][8] | |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[8][10] A full-face respirator may be necessary if there is a risk of exceeding exposure limits or experiencing irritation.[11] |
Diagram: PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE based on the specific handling task.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is paramount to ensuring safety and experimental integrity.
Preparation and Weighing
-
Designated Area: All handling of solid Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-Handling Check: Before starting, ensure that an eyewash station and safety shower are accessible and unobstructed.[9]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder. If direct weighing is necessary, perform it in a fume hood on a draft shield.
Dissolution and Reaction Setup
-
Inert Atmosphere: For many synthetic applications involving heterocyclic compounds, reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
-
Closed System: Maintain a closed system as much as possible to prevent the release of vapors.[12]
Diagram: Safe Handling Workflow
Caption: A sequential workflow for the safe handling of Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate.
Emergency Procedures: Spill and Exposure Management
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][6]
-
Remove contaminated clothing.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6]
In Case of Inhalation:
-
If breathing is difficult, provide oxygen.
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting cleanup.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.
-
Avoid generating dust.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: Waste Management Protocol
Proper disposal is a critical component of the chemical lifecycle, aimed at minimizing environmental impact.
Waste Segregation is Key:
-
Solid Waste: All disposable materials contaminated with Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate (e.g., gloves, weighing paper, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[13] Halogenated and non-halogenated solvent waste should generally be kept separate.[14]
-
Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date.[14]
-
Store waste containers in a well-ventilated secondary containment area, away from incompatible materials.[15]
Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14] Never dispose of this chemical down the drain or in regular trash.[14]
Diagram: Chemical Waste Disposal Pathway
Caption: The proper pathway for segregating and disposing of chemical waste.
By integrating these safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate, ensuring a safe and productive research environment.
References
- Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- The importance of Personal Protective Equipment in the handling of chemicals.
- How To Choose The Right PPE For Chemical Handling. Hazchem Safety.
- PPE and Safety for Chemical Handling. ACS Material.
- SAFETY DATA SHEET - Fisher Scientific (Pyrazolo[1,5-a]pyridine-3-carboxylic acid).
- SAFETY DATA SHEET - Fisher Scientific (Pyrazolo[1,5-a]pyridine-7-carboxaldehyde).
- Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc.
- SAFETY DATA SHEET - MilliporeSigma.
- Laboratory Waste Disposal. University of Aveiro.
- Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate — Chemical Substance Information.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- SAFETY DATA SHEET - Fisher Scientific (Pyridine, 2-ethyl-).
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE SDS. ECHEMI.
- SAFETY DATA SHEET - Thermo Fisher Scientific (Pyridine-4-carboxaldehyde).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
- ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate — Chemical Substance Information.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.unl.edu [ehs.unl.edu]
- 8. falseguridad.com [falseguridad.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. echemi.com [echemi.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sweet.ua.pt [sweet.ua.pt]
- 15. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
